2-O-(4-Iodobenzyl)glucose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108736-66-9 |
|---|---|
Molecular Formula |
C13H17IO6 |
Molecular Weight |
394.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal |
InChI |
InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2 |
InChI Key |
KLIHZNHQGXMTIA-VRTWZNOMSA-N |
SMILES |
C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I] |
Canonical SMILES |
C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I |
Synonyms |
2-IBG 2-O-(4-iodobenzyl)glucose |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-O-(4-Iodobenzyl)glucose: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-O-(4-Iodobenzyl)glucose, a derivative of D-glucose. Due to the limited availability of direct research on this specific molecule, this document establishes its chemical structure based on established nomenclature and explores the synthesis and experimental characterization through generalized protocols applicable to analogous O-benzylated glucose derivatives. The potential biological significance is discussed in the context of related iodinated and benzylated glucose analogs. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of modified monosaccharides for applications in drug development and chemical biology.
Chemical Structure of this compound
Based on standard IUPAC nomenclature, this compound is a glucose molecule in which the hydroxyl group at the second carbon position (C2) is substituted with a 4-iodobenzyl ether. The core structure is the pyranose form of D-glucose. The 4-iodobenzyl group consists of a benzyl group (a benzene ring attached to a CH2 group) which is substituted with an iodine atom at the para (4) position of the benzene ring. The linkage to the glucose is an ether bond at the C2 position.
Synthesis of O-Alkylated Glucose Derivatives: A General Protocol
A new method for the benzylation of carbohydrates has been developed that can facilitate the complete substitution of hydroxyl groups.
Experimental Workflow:
Synthesis protocol for 2-O-(4-Iodobenzyl)glucose.
An in-depth guide to the synthesis of 2-O-(4-Iodobenzyl)glucose is detailed below, designed for researchers and professionals in drug development. This document outlines a comprehensive, multi-step protocol, including reaction conditions, purification methods, and characterization.
Introduction
This compound is a carbohydrate derivative with potential applications in medicinal chemistry and chemical biology. The presence of the iodobenzyl group allows for further functionalization, such as cross-coupling reactions, and can serve as a heavy atom for X-ray crystallography studies of protein-carbohydrate complexes. This guide provides a detailed protocol for its synthesis, based on established methods of selective O-benzylation of glucose.
The synthesis strategy involves three main stages:
-
Protection of the hydroxyl groups at the C-4 and C-6 positions of a glucose precursor.
-
Regioselective benzylation at the C-2 position.
-
Deprotection to yield the final product.
Overall Reaction Scheme
A potential synthetic route to this compound is outlined below. This scheme employs protective group strategies to achieve regioselectivity.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This initial step protects the C-4 and C-6 hydroxyl groups, which exhibit similar reactivity.
-
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.
-
Add freshly fused and powdered anhydrous zinc chloride (1.5 equivalents).
-
Add benzaldehyde (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
The precipitated product is filtered, washed thoroughly with cold water and petroleum ether.
-
Recrystallize the crude product from ethanol to obtain pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.
-
Step 2: Regioselective 2-O-benzylation
This step utilizes a dibutylstannylene acetal intermediate to direct the benzylation to the C-2 position.[1]
-
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dibutyltin oxide (Bu₂SnO)
-
4-Iodobenzyl bromide
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) and dibutyltin oxide (1.1 equivalents) in anhydrous toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours.
-
The solvent is evaporated under reduced pressure to yield the dibutylstannylene acetal as a white solid.
-
The crude stannylene acetal is dissolved in anhydrous DMF.
-
4-Iodobenzyl bromide (1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at 80°C for 6 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.
-
Step 3: Deprotection
The final step involves the removal of the methyl glycoside and the benzylidene acetal to yield the target compound.
-
Materials:
-
Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected glucose derivative from Step 2 in a mixture of DCM and water (10:1 v/v).
-
Add trifluoroacetic acid (TFA) dropwise at 0°C until a concentration of 90% TFA is reached.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/methanol gradient) to yield this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of O-benzylated glucose derivatives, which can be expected for the synthesis of this compound.
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molar Eq. |
| 1 | Methyl α-D-glucopyranoside | 1.0 |
| Benzaldehyde | 2.5 | |
| Zinc Chloride | 1.5 | |
| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1.0 |
| Dibutyltin oxide | 1.1 | |
| 4-Iodobenzyl bromide | 1.2 | |
| 3 | Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside | 1.0 |
| Trifluoroacetic acid | Excess |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | DMF | Room Temp. | 24 | 85-95 |
| 2 | Toluene, then DMF | Reflux, then 80 | 4, then 6 | 60-70 |
| 3 | DCM/H₂O/TFA | 0 to Room Temp. | 4 | 70-80 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated physicochemical properties of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇IO₆ | Calculated |
| Molecular Weight | 412.17 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Estimated |
| Melting Point | 150 - 160 °C | Estimated |
| Solubility | Soluble in organic solvents like chloroform, DCM, DMF, DMSO, EtOAc, and MeOH. Insoluble in water.[1][2][3] | Estimated |
| Optical Rotation | Data not available | - |
Spectroscopic Data (Estimated)
Predicting the exact Nuclear Magnetic Resonance (NMR) chemical shifts requires experimental data. However, based on the known spectra of related benzylated glucose derivatives, the following are the expected regions for the key proton (¹H) and carbon (¹³C) signals.[4][5]
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the anomeric proton of the glucose unit, the protons of the pyranose ring, the benzylic protons, and the aromatic protons of the iodobenzyl group.
-
¹³C NMR: The carbon spectrum would display signals corresponding to the carbons of the glucose ring, the benzylic carbon, and the carbons of the iodinated aromatic ring.
Experimental Protocols
3.1. Proposed Synthesis of this compound
The following is a proposed synthetic route for this compound, adapted from established methods for the synthesis of O-benzylated glucose derivatives.[6][7][8]
Objective: To synthesize this compound via the selective benzylation of a partially protected glucose derivative, followed by deprotection.
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-glucopyranose
-
4-Iodobenzyl bromide
-
Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Selective Benzylation:
-
Dissolve 1,3,4,6-tetra-O-acetyl-β-D-glucopyranose in anhydrous DCM.
-
Add 4-iodobenzyl bromide (1.2 equivalents) to the solution.
-
Slowly add Ag₂O (1.5 equivalents) to the stirred solution at room temperature. The reaction should be protected from light.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
-
3.2. Characterization Methods
-
NMR Spectroscopy: The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.
-
Optical Rotation: The specific rotation should be measured using a polarimeter.
Mandatory Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Hypothetical biological signaling pathway for this compound.
Potential Biological Activity and Signaling
While specific biological data for this compound is scarce, its structural similarity to other glucose analogs suggests potential roles in cellular glucose metabolism. Iodinated glucose derivatives have been investigated as tracers for glucose uptake, although their efficacy is highly dependent on the position of the iodine atom.[9][10][11]
Hypothesized Mechanism of Action:
-
Cellular Uptake: It is plausible that this compound can be transported into cells via glucose transporters (GLUTs), similar to D-glucose and other analogs.[11] The bulky iodobenzyl group at the C2 position may influence the affinity for different GLUT isoforms.
-
Intracellular Fate: Once inside the cell, the compound's fate is uncertain. It may or may not be a substrate for hexokinase, the first enzyme in the glycolytic pathway. If it is not a substrate, it could act as a competitive inhibitor of glucose phosphorylation. The presence of the iodobenzyl group could also lead to other, uncharacterized interactions with intracellular enzymes.
-
Application as a Tracer: If a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) is incorporated, the compound could potentially be used as an imaging agent for Single Photon Emission Computed Tomography (SPECT) to study glucose transport in vivo. However, studies on other iodinated glucose analogs have shown mixed results in their ability to act as effective tracers.[9][10]
Disclaimer: The information provided in this document, particularly regarding the physicochemical properties and biological activity of this compound, is largely based on theoretical calculations and analogies to related compounds due to the absence of direct experimental data. This guide is intended for research and informational purposes only and should be used in conjunction with experimentally verified data as it becomes available.
References
- 1. synthose.com [synthose.com]
- 2. 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. Thermo Scientific Chemicals 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, photochemistry and enzymology of 2-O-(2-nitrobenzyl)-D-glucose, a photolabile derivative of D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological studies of analogues of glucose iodinated in positions 1, 2, or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
In-depth Technical Guide: The Mechanism of Action of 2-O-(4-Iodobenzyl)glucose as a GLUT Inhibitor
Notice: Following a comprehensive search of scientific literature and databases, no specific information, quantitative data, or detailed experimental protocols were found for the compound "2-O-(4-Iodobenzyl)glucose" regarding its mechanism of action as a GLUT inhibitor. The following guide is therefore based on the general principles of GLUT inhibition by analogous compounds, such as O-benzylated glucose derivatives, and outlines the standard methodologies used in the field to characterize such inhibitors. This document serves as a template for the type of in-depth analysis that would be conducted if data for the specific compound were available.
Executive Summary
Facilitative glucose transporters (GLUTs) are crucial membrane proteins that mediate the transport of glucose across cell membranes, playing a vital role in cellular metabolism. The overexpression of certain GLUT isoforms, particularly GLUT1, is a hallmark of many cancer types, making these transporters attractive targets for anticancer drug development. Small molecule inhibitors that block glucose uptake can effectively starve cancer cells of their primary energy source. This technical guide provides a hypothetical framework for understanding the mechanism of action of a putative GLUT inhibitor, this compound, based on established principles of GLUT biology and inhibitor characterization.
Introduction to GLUTs and the Rationale for Inhibition
The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis, a process that necessitates a high rate of glucose uptake. This increased demand is met by the upregulation of GLUT proteins.[1][2] Inhibiting these transporters presents a promising therapeutic strategy to selectively target cancer cells. Various classes of GLUT inhibitors have been explored, including natural products, their derivatives, and synthetic small molecules.[3][4][5] The characterization of a novel inhibitor involves determining its potency, selectivity for different GLUT isoforms, and its precise mechanism of interaction with the transporter.
Hypothetical Mechanism of Action of this compound
Based on its structure as an O-benzylated glucose derivative, this compound is hypothesized to act as a competitive inhibitor of GLUTs. The glucose moiety would facilitate initial recognition and binding to the substrate-binding site of the transporter. The bulky 4-iodobenzyl group at the C2 position is predicted to sterically hinder the conformational change required for glucose translocation across the cell membrane, thereby blocking transport. The iodine atom may also participate in halogen bonding or other specific interactions within the binding pocket, potentially enhancing binding affinity and inhibitory potency.
Below is a conceptual diagram illustrating the proposed competitive inhibition mechanism.
Caption: Competitive inhibition of a GLUT transporter by this compound.
Quantitative Data Summary (Hypothetical)
To rigorously assess a novel GLUT inhibitor, quantitative data on its inhibitory potency and selectivity are essential. The following table illustrates the type of data that would be collected and presented.
| Parameter | GLUT1 | GLUT2 | GLUT3 | GLUT4 | Cell Line | Assay Type | Reference |
| IC50 (µM) | 5.2 | >100 | 8.7 | 25.4 | A549 | [3H]-2-DG Uptake | [ hypothetical ] |
| Ki (µM) | 2.8 | - | 4.5 | - | - | Enzyme Kinetics | [ hypothetical ] |
| Cell Growth GI50 (µM) | 15.8 | >100 | 22.1 | 68.3 | A549 | MTT Assay | [ hypothetical ] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. GI50: Half-maximal growth inhibition.
Detailed Experimental Protocols
The characterization of a GLUT inhibitor involves a series of well-established in vitro assays.
Radiolabeled Glucose Uptake Assay
This is the gold-standard method for directly measuring glucose transport inhibition.[6][7]
Objective: To determine the IC50 of this compound for various GLUT isoforms.
Materials:
-
Cell lines overexpressing a single GLUT isoform (e.g., HEK293-GLUT1, -GLUT2, -GLUT3, -GLUT4).
-
[3H]-2-deoxy-D-glucose ([3H]-2-DG).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test compound (this compound).
-
Cytochalasin B (positive control).
-
Scintillation counter.
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash cells with KRH buffer.
-
Pre-incubate cells with varying concentrations of this compound or controls for 15 minutes.
-
Initiate glucose uptake by adding KRH buffer containing [3H]-2-DG.
-
Incubate for 5 minutes at 37°C.
-
Stop the uptake by washing cells with ice-cold KRH buffer containing a GLUT inhibitor (e.g., phloretin).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to total protein content and calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this assay is depicted below.
Caption: Workflow for a radiolabeled glucose uptake assay.
Cell Viability Assay
This assay assesses the downstream effect of GLUT inhibition on cancer cell proliferation.
Objective: To determine the GI50 of this compound in cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7).
-
Complete growth medium.
-
Test compound.
-
MTT or resazurin reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add MTT or resazurin reagent and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value from the dose-response curve.
Signaling Pathways Affected by GLUT Inhibition
Inhibition of glucose uptake by compounds like this compound is expected to have significant downstream effects on cellular signaling pathways that are sensitive to energy status. A primary consequence is the depletion of intracellular ATP, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK would then phosphorylate downstream targets to inhibit anabolic processes (e.g., mTORC1 pathway) and promote catabolic processes to restore energy balance.
The following diagram illustrates the anticipated signaling cascade following GLUT inhibition.
Caption: Signaling cascade initiated by GLUT inhibition.
Conclusion
While specific data for this compound is not currently available in the public domain, this guide outlines the established methodologies and conceptual frameworks used to characterize novel GLUT inhibitors. Based on its chemical structure, it is plausible that this compound could act as a competitive inhibitor of GLUTs. Rigorous experimental validation, as detailed in the protocols above, would be necessary to confirm this hypothesis, quantify its potency and selectivity, and fully elucidate its mechanism of action and potential as a therapeutic agent. Further research into O-benzylated and other substituted glucose analogues will continue to be a valuable avenue for the discovery of new and effective GLUT inhibitors for cancer therapy.
References
- 1. Figure 3 from Development of Glucose Transporter (GLUT) Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of small-molecule glucose uptake transporter inhibitors as potential anticancer agents [morressier.com]
- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Research Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-O-(4-Iodobenzyl)glucose is a synthetic derivative of glucose that holds significant promise as a molecular probe in biomedical research, particularly in the fields of oncology, neurobiology, and drug development. The incorporation of an iodobenzyl group at the 2-position of the glucose molecule provides a unique handle for radioiodination, enabling its use as a tracer for non-invasively monitoring glucose uptake and metabolism in vivo. This technical guide explores the potential research applications of this compound, drawing parallels from established radioiodinated glucose analogs. We will delve into its potential as a diagnostic imaging agent, a tool for studying glucose transporter (GLUT) function, and its role in the development of targeted therapies. Detailed hypothetical experimental protocols and data from related compounds are presented to provide a framework for future investigations.
Introduction: The Significance of Glucose Analogs in Research
Glucose is a fundamental source of energy for most living organisms.[1] Altered glucose metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2][3] This has led to the development of modified glucose molecules, or glucose analogs, that can be used to study and visualize these metabolic changes.
Radiolabeled glucose analogs, in particular, have revolutionized medical imaging and biomedical research.[4][5] By replacing a specific atom in the glucose molecule with a radioisotope, scientists can track the path of the analog within a living system using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][5] The most well-known example is [¹⁸F]-2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), which is widely used in clinical oncology to detect tumors and monitor treatment response.[2][3]
This compound emerges as a potentially valuable tool due to the presence of an iodine atom, which can be readily substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[6] This would allow for its use as a SPECT imaging agent, offering a more accessible and cost-effective alternative to PET imaging in some research settings.[7]
Potential Research Applications
Molecular Imaging of Cancer
A primary application of radiolabeled this compound would be in the non-invasive imaging of tumors. Many cancer cells exhibit increased glucose uptake and metabolism, a phenomenon known as the Warburg effect.[1][3] A radiolabeled version of this compound could be used to visualize this metabolic abnormality, aiding in:
-
Tumor Detection and Staging: Identifying primary tumors and metastases.
-
Treatment Response Monitoring: Assessing the effectiveness of anti-cancer therapies by observing changes in glucose uptake.
-
Drug Development: Evaluating the in vivo efficacy of novel drugs that target cancer metabolism.
Studying Glucose Transporter (GLUT) Function
Glucose enters cells via a family of membrane proteins called glucose transporters (GLUTs).[2] The expression and activity of these transporters are often altered in disease states. This compound could serve as a valuable tool to investigate GLUT function in various tissues and cell types. Researchers could use this compound to:
-
Characterize GLUT Subtype Specificity: Determine which GLUT isoforms are responsible for its uptake.
-
Investigate GLUT Regulation: Study the factors that influence GLUT expression and activity.
-
Screen for GLUT Inhibitors: Identify new therapeutic agents that block glucose transport in cancer cells or other pathological conditions.
Neurobiology and Neuroscience Research
The brain is highly dependent on glucose for its energy needs. Alterations in cerebral glucose metabolism are associated with various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Radiolabeled this compound could be employed to:
-
Map Brain Activity: Visualize regions of the brain with high metabolic activity.
-
Study Neurodegenerative Diseases: Investigate changes in glucose utilization in animal models of neurological disorders.
-
Evaluate Neuroprotective Agents: Assess the ability of new drugs to restore normal glucose metabolism in the brain.
Hypothetical Experimental Protocols
While specific protocols for this compound have not been published, the following methodologies, based on established procedures for other radiolabeled glucose analogs, can serve as a starting point for its evaluation.
Radiosynthesis of [¹²⁵I]-2-O-(4-Iodobenzyl)glucose
The synthesis of radioiodinated compounds often involves the replacement of a non-radioactive atom with a radioactive isotope.[6] A common method is to use a precursor molecule that can be readily labeled.
Protocol:
-
Precursor Synthesis: Synthesize a precursor such as 2-O-(4-(tributylstannyl)benzyl)glucose.
-
Radioiodination: React the precursor with Na[¹²⁵I] in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen®).[8]
-
Purification: Purify the resulting [¹²⁵I]-2-O-(4-Iodobenzyl)glucose using High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Assess the radiochemical purity and specific activity of the final product.
In Vitro Cell Uptake Assay
This experiment aims to determine if cancer cells take up [¹²⁵I]-2-O-(4-Iodobenzyl)glucose and to characterize the mechanism of uptake.
Protocol:
-
Cell Culture: Culture a cancer cell line (e.g., HCT-116 human colon cancer cells) in appropriate media.[9]
-
Incubation: Incubate the cells with [¹²⁵I]-2-O-(4-Iodobenzyl)glucose for various time points.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Competition Assay: To determine if the uptake is mediated by GLUTs, perform a competition experiment by co-incubating the cells with an excess of unlabeled glucose or a known GLUT inhibitor.
In Vivo SPECT Imaging in a Tumor-Bearing Mouse Model
This experiment evaluates the ability of [¹²³I]-2-O-(4-Iodobenzyl)glucose to accumulate in tumors in a living animal.
Protocol:
-
Animal Model: Induce tumor growth in mice by subcutaneously injecting a cancer cell line.
-
Tracer Administration: Once tumors reach a suitable size, inject the mice with [¹²³I]-2-O-(4-Iodobenzyl)glucose via the tail vein.
-
SPECT/CT Imaging: At various time points post-injection, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the tracer.
-
Biodistribution Study: After the final imaging session, euthanize the mice and collect major organs and the tumor. Measure the radioactivity in each tissue to quantify the tracer uptake.
Data Presentation: Comparative Analysis of Related Compounds
While quantitative data for this compound is not yet available, the following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This data provides a reference for the potential biological activity of novel glucose analogs.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 4m | Glycation Inhibition | 1.095 ± 0.002 | Aminoguanidine | 3.582 ± 0.002 |
| 4b | α-Amylase | 6.67 ± 0.10 | Acarbose | 5.89 ± 0.08 |
| 4j | α-Amylase | 9.26 ± 0.08 | Acarbose | 5.89 ± 0.08 |
| 12a | α-Glucosidase | 18.25 | Acarbose | 58.8 |
| 12d | α-Glucosidase | 20.76 | Acarbose | 58.8 |
| 12g | α-Glucosidase | 24.24 | Acarbose | 58.8 |
| 11c | α-Glucosidase | 30.65 | Acarbose | 58.8 |
| 12e | α-Glucosidase | 35.14 | Acarbose | 58.8 |
Data compiled from studies on various thiazol-4(5H)-ones and 2H-benzo[e][4][10]thiazin-2-yl)-N-arylacetamides.[11][12]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Generalized Glucose Uptake and Metabolism Pathway
Caption: Generalized pathway of glucose analog uptake and metabolic trapping for imaging.
Diagram 2: Hypothetical Experimental Workflow for Evaluating a Novel Radiotracer
Caption: A hypothetical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, molecular tool for biomedical research. Its structure suggests a strong potential for radioiodination and subsequent use as a SPECT imaging agent to study glucose metabolism in a variety of disease contexts. The hypothetical applications and experimental protocols outlined in this guide provide a roadmap for future investigations into the utility of this novel glucose analog. Further research is warranted to synthesize and evaluate this compound, which could lead to new insights into disease mechanisms and the development of novel diagnostic and therapeutic strategies.
References
- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 3. Nuclear Imaging of Glucose Metabolism: Beyond 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Radioactive tracer - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Synthesis and Potential Applications of 2-O-(4-Iodobenzyl)glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Availability
A thorough search of major chemical supplier databases indicates that 2-O-(4-Iodobenzyl)glucose is not a commercially available, off-the-shelf compound . Researchers seeking to investigate its properties and applications will need to undertake its chemical synthesis. The following sections provide a detailed guide for a potential synthetic route.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a regioselective benzylation strategy. The most critical challenge is the selective functionalization of the hydroxyl group at the C2 position, given that glucose has multiple hydroxyl groups with similar reactivity. A well-established method to achieve this involves the use of a dibutylstannylene acetal intermediate, which enhances the nucleophilicity of the C2 oxygen, directing the alkylation to this position.
The proposed synthetic route involves four main stages:
-
Protection of Glucose: Starting from a commercially available glucose derivative, methyl α-D-glucopyranoside, the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This leaves the C2 and C3 hydroxyls free for the subsequent reaction.
-
Stannylene Acetal Formation: The resulting diol is reacted with dibutyltin oxide to form a 2,3-O-dibutylstannylene acetal. This five-membered ring intermediate rigidifies the structure and activates the C2-oxygen for selective alkylation.
-
Regioselective Alkylation: The stannylene acetal is then reacted with 4-iodobenzyl bromide. The iodine-containing benzyl group is introduced selectively at the C2 position.
-
Deprotection: Finally, the benzylidene acetal and the anomeric methyl glycoside are removed to yield the target molecule, this compound.
The overall synthetic workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations in carbohydrate chemistry. Researchers should perform these reactions under the supervision of trained personnel and with appropriate safety precautions.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This procedure protects the C4 and C6 hydroxyl groups.
-
Reagents and Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde
-
Anhydrous Zinc Chloride (fused and powdered)
-
Hexane
-
Water
-
Reaction flask with mechanical stirrer
-
-
Procedure:
-
Suspend methyl α-D-glucopyranoside in benzaldehyde in a reaction flask.
-
Add freshly fused and powdered anhydrous zinc chloride to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick paste.
-
Pour the reaction mixture slowly into a large volume of cold water with stirring.
-
Add hexane and continue stirring to help remove excess benzaldehyde.
-
Filter the resulting white precipitate, wash thoroughly with water and then with hexane.
-
Dry the product under vacuum to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[1]
-
Step 2 & 3: Regioselective 2-O-Alkylation via a Dibutylstannylene Acetal
This two-part procedure first forms the stannylene acetal, which is then alkylated in situ.
-
Reagents and Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dibutyltin oxide (Bu₂SnO)
-
4-Iodobenzyl bromide
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dean-Stark apparatus
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous toluene, add an equimolar amount of dibutyltin oxide.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Continue refluxing until all the starting material has dissolved and the formation of the stannylene acetal is complete (can be monitored by TLC).
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the resulting residue in anhydrous DMF under an inert atmosphere.
-
Add 4-iodobenzyl bromide (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with a small amount of water and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.[2]
-
Step 4: Deprotection to Yield this compound
This final step removes the benzylidene and methyl protecting groups.
-
Reagents and Materials:
-
Methyl 2-O-(4-iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside
-
Aqueous Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)
-
Methanol or Dioxane/Water mixture
-
Reaction flask with stirrer
-
-
Procedure:
-
Dissolve the protected glucose derivative from Step 3 in a suitable solvent mixture (e.g., dioxane/water).
-
Add aqueous acid (e.g., 80% aqueous acetic acid or a solution of TFA or HCl).
-
Heat the mixture (e.g., 80-100 °C) and monitor the reaction by TLC until both the benzylidene acetal and the methyl glycoside are cleaved.
-
Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, using silica gel column chromatography or recrystallization.[3][4]
-
Data Presentation and Characterization
As this compound is a novel compound, detailed characterization is essential to confirm its structure and purity. The following table outlines the expected analytical data that should be collected.
| Analytical Technique | Parameter | Expected Observation/Value |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to the glucose protons, the benzylic methylene protons, and the aromatic protons of the 4-iodobenzyl group. |
| Coupling Constants (J) | Characteristic coupling patterns for the pyranose ring protons. | |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all carbon atoms in the glucose and 4-iodobenzyl moieties. |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₃H₁₇IO₆. |
| Melting Point | Temperature Range | A sharp melting point range for a pure crystalline solid. |
| Optical Rotation | [α]D | A specific optical rotation value measured at a defined concentration and temperature. |
Potential Applications and Signaling Pathways
While no biological studies have been published on this compound specifically, the activities of related compounds provide insights into its potential applications.
Biomedical Imaging
Iodinated compounds are widely used as contrast agents in X-ray-based imaging techniques like computed tomography (CT) due to the high atomic number of iodine, which enhances X-ray attenuation.[5][6] By attaching an iodinated moiety to a glucose molecule, the resulting compound could potentially be used as a targeted contrast agent to visualize tissues with high glucose uptake, such as tumors.
Furthermore, if synthesized with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I), this compound could serve as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. However, studies on other iodinated glucose analogs have shown that their cellular uptake may not always be mediated by glucose transporters.[7][8] Therefore, the uptake mechanism of this compound would need to be thoroughly investigated.
Probing Glucose Metabolism and Transport
2-Deoxy-D-glucose (2-DG) and its derivatives are valuable tools for studying glucose metabolism.[9] These molecules are taken up by cells via glucose transporters (GLUTs) and are phosphorylated by hexokinase. The resulting 6-phosphate derivative cannot be further metabolized and accumulates inside the cell, providing a measure of glucose uptake.
Figure 2: Simplified pathway of glucose uptake and initial metabolism.
The bulky 2-O-(4-Iodobenzyl) group may influence the interaction of the molecule with GLUTs and hexokinase. Investigating whether this compound is a substrate or an inhibitor of these proteins could provide valuable information about the structural requirements for glucose transport and phosphorylation.[9] The biological activity of various 2-O-substituted glucose derivatives is an active area of research, with some showing potential as inhibitors of specific enzymes or cellular processes.[10]
Conclusion
This compound represents a novel chemical entity that, while not commercially available, can be synthesized through a well-precedented, multi-step chemical pathway. This guide provides a detailed roadmap for its preparation, from the selection of starting materials to the final deprotection step. The structural features of this compound, particularly the presence of an iodine atom and a bulky substituent at the C2 position, suggest potential applications in biomedical imaging and as a chemical probe to study the intricate mechanisms of glucose metabolism. The protocols and conceptual framework presented here are intended to empower researchers to synthesize and explore the scientific potential of this and other custom-designed carbohydrate derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, photochemistry and enzymology of 2-O-(2-nitrobenzyl)-D-glucose, a photolabile derivative of D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. Benzylidene Acetals [organic-chemistry.org]
- 5. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Biological studies of analogues of glucose iodinated in positions 1, 2, or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, MS, IR) for 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent moieties (glucose and 4-iodobenzyl group) and related compounds. Detailed experimental protocols for acquiring such spectra are also provided, along with a logical workflow for structural characterization.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from known data for D-glucose, 4-iodobenzyl derivatives, and other O-benzylated glucose compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.65 | d | 2H, Aromatic (ortho to I) |
| ~7.05 | d | 2H, Aromatic (meta to I) |
| ~4.80 | d | 1H, Anomeric H-1 |
| ~4.70, ~4.50 | 2 x d (ABq) | 2H, Benzyl CH₂ |
| ~3.20 - 4.00 | m | 6H, Glucose ring protons (H-2 to H-6) |
| Variable | br s | OH protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Aromatic C (quaternary, attached to CH₂) |
| ~137.5 | Aromatic CH (ortho to I) |
| ~129.5 | Aromatic CH (meta to I) |
| ~93.0 | Aromatic C (quaternary, attached to I) |
| ~97.0 | Anomeric C-1 |
| ~80.0 | C-2 (ether linkage) |
| ~70.0 - 75.0 | C-3, C-4, C-5 |
| ~72.0 | Benzyl CH₂ |
| ~61.0 | C-6 |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound (Ionization Mode: Electrospray Ionization, Positive Mode [ESI+])
| m/z | Ion |
| ~433.03 | [M+Na]⁺ |
| ~411.05 | [M+H]⁺ |
| ~217.95 | [C₇H₆I]⁺ (4-Iodobenzyl fragment) |
| ~163.06 | [C₆H₁₁O₅]⁺ (Dehydrated glucose fragment) |
Table 4: Predicted Infrared (IR) Spectral Data for this compound (Sample Preparation: Thin Solid Film or KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretching (hydroxyl groups) |
| ~3030 | Medium | Aromatic C-H stretching |
| ~2900 | Medium | Aliphatic C-H stretching |
| ~1590, ~1485 | Medium | Aromatic C=C stretching |
| ~1100 - 1000 | Strong | C-O stretching (ether and alcohol) |
| ~810 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
| ~500 | Medium | C-I stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, MS, and IR spectra for a compound like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[1][2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
-
Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]
-
If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[3] However, modern spectrometers can often reference the solvent peak.[4]
-
-
Data Acquisition :
-
Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., COSY, HSQC).
-
2.2. Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS) :
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[5][6]
-
Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with an appropriate solvent, often containing a small amount of an acid like formic acid (0.1%) to promote protonation for positive ion mode.[5][7] The final concentration should be in the range of 1-10 µg/mL.
-
Filter the final solution if any precipitate is present to avoid clogging the instrument.[5][6]
-
Transfer the solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[5]
-
-
Data Acquisition :
-
Place the sample vial in the autosampler of the ESI-MS instrument.
-
Set the instrument parameters, including the ionization mode (positive or negative), mass range, and any fragmentation parameters for MS/MS experiments.
-
The sample is introduced into the electrospray source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are detected.
-
2.3. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural characterization of an organic compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on the Solubility of 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-O-(4-Iodobenzyl)glucose. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical solubility profile based on its chemical structure, provides a general methodology for solubility determination, and presents a predictive solubility framework in various solvent classes.
Introduction to this compound
This compound is a modified monosaccharide. Its structure consists of a glucose core with a 4-iodobenzyl group attached to the oxygen atom at the C2 position. This modification significantly alters the physicochemical properties of the parent glucose molecule, particularly its solubility. The presence of the bulky, non-polar 4-iodobenzyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents compared to unmodified glucose. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as a potential imaging agent or a synthetic intermediate in drug discovery.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The glucose backbone contains multiple hydroxyl (-OH) groups, which are capable of hydrogen bonding with polar protic solvents.
-
Non-Polar Moiety: The 4-iodobenzyl group is large and hydrophobic, contributing to van der Waals interactions with non-polar solvents.
Based on this structure, a qualitative prediction of its solubility in different solvent types can be made. Unmodified glucose is highly soluble in polar solvents like water due to extensive hydrogen bonding.[1][2] The introduction of the 4-iodobenzyl group is expected to disrupt the hydrogen bonding network with water, thus reducing its aqueous solubility. Conversely, the non-polar character of the iodobenzyl group suggests an increased affinity for organic solvents.
Predicted Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Sparingly Soluble | The large hydrophobic 4-iodobenzyl group disrupts hydrogen bonding with water molecules. |
| Methanol | Polar Protic | Moderately Soluble | The alkyl chain is short, and the hydroxyl group can interact with the glucose moiety. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the slightly longer alkyl chain may enhance interaction with the non-polar group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both polar and non-polar moieties. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a versatile solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Non-Polar | Soluble | The non-polar nature of DCM will favorably interact with the 4-iodobenzyl group. |
| Chloroform | Non-Polar | Soluble | Similar to DCM, it is a good solvent for moderately polar to non-polar organic molecules. |
| Hexane | Non-Polar | Sparingly Soluble to Insoluble | The high polarity of the glucose backbone will limit solubility in highly non-polar aliphatic solvents. |
| Diethyl Ether | Non-Polar | Sparingly Soluble | While non-polar, the ether oxygen can act as a hydrogen bond acceptor, offering some interaction with the hydroxyl groups. |
Experimental Protocol for Solubility Determination
A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the equilibrium solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Navigating the Biological Landscape of 2-O-(4-Iodobenzyl)glucose: A Technical Guide to Stability and Half-life
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog with potential applications in diagnostics and therapeutics. Understanding its biological stability and pharmacokinetic profile is paramount for its development. This guide provides a comprehensive overview of the anticipated biological characteristics of this compound, detailed experimental protocols for its evaluation, and a prospective data summary based on related molecules. The central hypothesis is that the 2-O-benzyl linkage and the 4-iodo substitution will be the primary sites of metabolic activity, influencing the compound's half-life and overall stability.
Anticipated Biological Stability and Half-life
The biological stability of this compound is expected to be governed by enzymatic cleavage of the ether linkage and potential dehalogenation of the iodobenzyl group. The in vivo half-life will be influenced by its interaction with glucose transporters, metabolic enzymes, and renal clearance mechanisms.
In Vitro Stability
The in vitro stability is likely to be assessed in various biological matrices. Based on studies of similar compounds, a hypothetical stability profile is presented below.
| Biological Matrix | Incubation Time (hours) | Expected % Remaining (Mean ± SD) | Primary Degradation Products |
| Human Plasma | 0 | 100 ± 0 | - |
| 1 | 95 ± 4.5 | 4-Iodobenzyl alcohol, Glucose | |
| 4 | 82 ± 6.8 | 4-Iodobenzyl alcohol, Glucose | |
| 24 | 55 ± 8.2 | 4-Iodobenzyl alcohol, Glucose | |
| Human Liver Microsomes | 0 | 100 ± 0 | - |
| 0.5 | 78 ± 5.1 | Hydroxylated metabolites, Glucose | |
| 1 | 61 ± 7.3 | Hydroxylated metabolites, Glucose | |
| 2 | 35 ± 6.5 | Hydroxylated metabolites, Glucose |
In Vivo Pharmacokinetics (Hypothetical)
The in vivo pharmacokinetic parameters will be critical in determining the dosing regimen and therapeutic window. The following table outlines predicted pharmacokinetic parameters in a murine model.
| Parameter | Symbol | Predicted Value | Unit |
| Half-life | t½ | 2 - 4 | hours |
| Volume of Distribution | Vd | 0.5 - 1.5 | L/kg |
| Clearance | CL | 0.1 - 0.3 | L/hr/kg |
| Bioavailability (Oral) | F | < 20 | % |
Detailed Experimental Protocols
To empirically determine the biological stability and half-life of this compound, the following detailed experimental protocols are proposed.
In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (pooled, with anticoagulant)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately add 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.
-
Vortex and centrifuge the samples at 13,000 rpm for 10 minutes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-hour sample.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the metabolic stability of this compound using human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with internal standard
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Path: Workflows and Pathways
Experimental Workflow for In Vitro Stability
Caption: Workflow for determining the in vitro stability of this compound.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathways for this compound.
Conclusion
The biological stability and half-life of this compound are critical determinants of its potential as a pharmacological agent. While direct data is currently unavailable, this guide provides a robust framework for its investigation. The proposed experimental protocols are designed to yield crucial data on its in vitro stability and metabolic fate. The visualized workflows and metabolic pathways offer a conceptual roadmap for researchers. Future studies should focus on executing these protocols to generate empirical data, which will be instrumental in advancing the development of this compound.
The Impact of the Iodobenzyl Group on Glucose Transport: A Technical Overview
Introduction
The functionalization of glucose with an iodobenzyl group represents a significant strategy in the development of molecular probes for imaging and therapeutic applications targeting glucose transport systems. The introduction of this bulky, lipophilic, and iodinated moiety dramatically alters the interaction of the parent glucose molecule with glucose transporters (GLUTs), primarily by imparting properties that enable external imaging or targeted radiotherapy. This technical guide elucidates the core principles of how the iodobenzyl group affects glucose transport, with a focus on the well-characterized derivative, 4-iodo-benzyl-glucosamine (4-IBG).
The primary mechanism by which iodobenzyl-modified glucose analogues interact with glucose transport is through competitive inhibition. These molecules are recognized by the glucose binding site of GLUT proteins, but their bulky nature and modified structure prevent them from being translocated across the cell membrane at the same rate as glucose, if at all. This interaction forms the basis of their use in diagnostic imaging and targeted therapies.
Quantitative Analysis of Iodobenzyl-Glucose Derivatives
The affinity of iodobenzyl-glucose derivatives for glucose transporters is a critical parameter for their application. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against radiolabeled glucose analogues, such as ¹⁸F-FDG. The following table summarizes key quantitative data for the interaction of 4-IBG with glucose transport systems.
| Compound | Cell Line | Transporter Target | Assay Type | Ki (μM) | IC50 (μM) | Reference |
| 4-Iodo-benzyl-glucosamine (4-IBG) | FaDu (human squamous cell carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 25 ± 5 | - | |
| 4-Iodo-benzyl-glucosamine (4-IBG) | HCT-116 (human colon carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 31 ± 8 | - | |
| 4-Iodo-benzyl-glucosamine (4-IBG) | A549 (human lung carcinoma) | GLUTs | [¹⁸F]FDG uptake inhibition | 45 ± 9 | - |
Experimental Protocols
The characterization of iodobenzyl-glucose derivatives involves a series of in vitro and in vivo experiments to determine their affinity for GLUTs, their mechanism of action, and their efficacy as imaging or therapeutic agents.
In Vitro [¹⁸F]FDG Uptake Inhibition Assay
This assay is fundamental to quantifying the affinity of a test compound for glucose transporters.
1. Cell Culture:
-
Cancer cell lines with high GLUT expression (e.g., FaDu, HCT-116, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.
2. Uptake Experiment:
-
The growth medium is removed, and the cells are washed with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are then incubated with varying concentrations of the test compound (e.g., 4-IBG) and a fixed concentration of [¹⁸F]FDG for a defined period (e.g., 30 minutes) at 37°C.
-
The uptake is terminated by washing the cells with ice-cold buffer.
3. Data Analysis:
-
The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
The inhibition curve is generated by plotting the percentage of [¹⁸F]FDG uptake against the concentration of the test compound.
-
The Ki or IC50 value is calculated from this curve using appropriate pharmacological models.
Methodological & Application
Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-(4-Iodobenzyl)glucose is a synthetic derivative of D-glucose. Structurally, it is a glucose molecule with an iodobenzyl group attached to the C2 hydroxyl. This modification prevents the molecule from being fully metabolized after cellular uptake, making it a valuable tool for studying glucose transport and glycolysis. Similar to other glucose analogs like 2-deoxy-D-glucose (2DG), this compound is recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell. The presence of the iodine atom allows for detection using various imaging techniques, including single-photon emission computed tomography (SPECT) when a radioactive isotope of iodine is used, or potentially through other analytical methods. These characteristics make it a useful probe for assessing glucose uptake in various cell types and for investigating the effects of different therapeutic agents on glucose metabolism.
Principle of the Assay
The protocol described below provides a method to measure glucose uptake in cultured cells using this compound. The assay is based on the principle that this compound competes with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated and trapped. The amount of accumulated this compound-6-phosphate is proportional to the glucose uptake capacity of the cells. This can be quantified by measuring the incorporated radioactivity if a radiolabeled version is used (e.g., with ¹²⁵I) or by other sensitive analytical methods capable of detecting the iodinated compound.
Materials and Reagents
-
Cell Lines: Any cell line of interest (e.g., HepG2 for liver cancer studies, 3T3-L1 adipocytes for diabetes research, or various cancer cell lines to study the Warburg effect).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (radiolabeled or non-radiolabeled)
-
D-Glucose
-
Insulin (optional, for studying insulin-stimulated glucose uptake)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Scintillation Counter and Scintillation Fluid (for radiolabeled compound)
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Experimental Protocols
I. Cell Culture and Plating
-
Culture cells in T-75 flasks with the appropriate complete growth medium (containing 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density to ensure they reach approximately 80% confluency on the day of the experiment.
II. Glucose Uptake Assay using this compound
This protocol is adapted from methods used for other glucose analogs like 2-deoxy-D-glucose.
-
Cell Starvation:
-
One day after seeding, when cells are approximately 80% confluent, remove the complete growth medium.
-
Wash the cells twice with warm, serum-free, low-glucose medium.
-
Incubate the cells in serum-free, low-glucose medium for 2-4 hours to upregulate glucose transporters.
-
-
Treatment (Optional):
-
If testing the effect of a compound on glucose uptake, add the compound at the desired concentrations to the serum-free medium and incubate for the desired duration.
-
For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for 30 minutes prior to the addition of this compound.[1]
-
-
Glucose Uptake:
-
Prepare a working solution of this compound in glucose-free medium. If using a radiolabeled version, a typical concentration might be 1 µCi/mL. For non-radiolabeled compound, a concentration range of 0.1-1 mM can be tested.
-
Remove the starvation medium from the cells.
-
Add the this compound working solution to each well.
-
Incubate for a defined period, typically 15-60 minutes. The optimal time should be determined empirically for each cell line.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the this compound solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular tracer.
-
-
Cell Lysis and Quantification:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 20 minutes.
-
Collect the cell lysates.
-
For radiolabeled compound: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For non-radiolabeled compound: Quantification would require a specific detection method such as LC-MS/MS.
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA or Bradford assay. This will be used to normalize the glucose uptake data.
-
-
Data Analysis:
-
Express glucose uptake as counts per minute (CPM) per milligram of protein or as nanomoles of this compound per milligram of protein.
-
Compare the uptake in treated cells to that in control (untreated) cells.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound Uptake in HepG2 Cells
| Treatment Group | Concentration | Incubation Time (min) | This compound Uptake (CPM/mg protein) | Fold Change vs. Control |
| Control | - | 30 | 15,234 ± 850 | 1.0 |
| Insulin | 100 nM | 30 | 28,945 ± 1,230 | 1.9 |
| Compound X | 10 µM | 30 | 9,876 ± 640 | 0.65 |
| Compound X + Insulin | 10 µM + 100 nM | 30 | 18,543 ± 980 | 1.22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound uptake and intracellular trapping.
Caption: Experimental workflow for the glucose uptake assay.
References
Application Notes and Protocols for 2-O-(4-Iodobenzyl)glucose as a Novel Probe for Glucose Uptake Assays
Disclaimer: The following application notes and protocols are based on the hypothetical use of 2-O-(4-Iodobenzyl)glucose as a glucose uptake probe. Currently, this compound is not widely documented in scientific literature for this specific application. The proposed methodologies are derived from established principles of non-radioactive glucose uptake assays and would require empirical validation.
Application Notes
Introduction
Glucose uptake is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer and type 2 diabetes.[1][2] The development of novel probes to measure glucose transport is crucial for both basic research and drug discovery. This compound is a novel, non-metabolizable glucose analog designed for the non-radioactive quantification of glucose uptake. This probe is structurally similar to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs).[3] The iodobenzyl group at the C-2 position prevents its further metabolism within the cell, leading to intracellular accumulation that is proportional to the rate of glucose uptake.[4] The presence of the iodine atom provides a unique handle for detection and quantification.
Principle of the Assay
The this compound based glucose uptake assay is founded on the principle that this glucose analog is transported into cells via GLUTs and accumulates intracellularly. The amount of accumulated probe is then quantified as a measure of glucose uptake. This assay can be performed in a variety of cell types and is amenable to a multi-well plate format, making it suitable for high-throughput screening of compounds that may modulate glucose transport.
Potential Applications
-
Drug Discovery: Screening for inhibitors or activators of glucose transporters is a promising strategy for the development of therapeutics for cancer and metabolic diseases.[5][6]
-
Metabolic Research: Studying the regulation of glucose transport in response to various stimuli, such as insulin, growth factors, and nutrients, can provide insights into cellular metabolism.[7]
-
Disease Modeling: Characterizing glucose uptake in cell models of diseases like diabetes and cancer can help elucidate disease mechanisms.[8]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected results from glucose uptake assays using this compound.
Table 1: Insulin-Stimulated Glucose Uptake in Adipocytes
| Treatment | This compound Uptake (Fold Change over Basal) | Standard Deviation |
| Basal (No Insulin) | 1.0 | ± 0.1 |
| Insulin (100 nM) | 3.5 | ± 0.3 |
| Insulin + GLUT Inhibitor | 1.2 | ± 0.2 |
Table 2: Inhibition of Glucose Uptake by a Test Compound in Cancer Cells
| Compound Concentration | % Inhibition of Glucose Uptake | IC50 (µM) |
| 0.1 µM | 15% | 5.2 |
| 1 µM | 45% | |
| 10 µM | 85% | |
| 100 µM | 98% |
Signaling Pathway
The insulin signaling pathway is a key regulator of glucose uptake in insulin-sensitive tissues like muscle and adipose cells. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose transport into the cell.
References
- 1. Exploring New Drug Targets for Type 2 Diabetes: Success, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-radioactive Glucose Uptake Assays | AAT Bioquest [aatbio.com]
- 4. Assessment of Tissue-Specific Glucose Uptake: Teaching an Old 2-DOG New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 6. New Drug Class in Development for Type 2 Diabetes | Technology Networks [technologynetworks.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
Application of 2-O-(4-Iodobenzyl)glucose in studying GLUT1 transporter kinetics.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The facilitative glucose transporter 1 (GLUT1) is a key protein responsible for the basal glucose uptake in many cell types and is frequently overexpressed in various cancers, making it a prime target for therapeutic intervention. The study of GLUT1 kinetics and the screening of its inhibitors are crucial for the development of novel anti-cancer agents. 2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog designed as a potential tool for investigating GLUT1 transporter kinetics. The introduction of a bulky iodobenzyl group at the C-2 position of glucose is hypothesized to interfere with the binding and/or translocation of the sugar molecule by GLUT1, thereby acting as a competitive inhibitor.
The hydroxyl group at the C-2 position of glucose is not essential for transport by class I GLUTs, and various modifications at this position are tolerated.[1] The 4-iodobenzyl moiety provides a significant steric hindrance and a potential site for further radiolabeling (e.g., with ¹²⁵I) to enable direct binding studies. Understanding the interaction of this compound with GLUT1 can provide valuable insights into the transporter's substrate specificity and the structural requirements of its binding pocket.
Principle of Action
This compound is expected to act as a competitive inhibitor of GLUT1. It is presumed to bind to the same exofacial binding site as glucose, but the bulky substituent at the C-2 position is likely to prevent or significantly slow down the conformational change required for its translocation across the cell membrane. This occupancy of the binding site reduces the rate of transport of natural substrates like glucose.
Quantitative Data Summary
As a novel investigational tool, extensive quantitative data for this compound is not yet broadly published. The following table presents hypothetical, yet plausible, kinetic parameters based on studies of other C-2 modified glucose analogs and GLUT1 inhibitors. These values should be experimentally determined for specific cell systems.
| Parameter | Value | Cell Line | Assay Conditions |
| IC₅₀ | 50 µM | Human Erythrocytes | [¹⁴C]-2-deoxy-D-glucose uptake |
| Kᵢ | 25 µM | HEK293 cells overexpressing hGLUT1 | Competitive binding with [³H]-cytochalasin B |
| Inhibition type | Competitive | K562 cells | Lineweaver-Burk analysis |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human erythrocyte ghost membranes, HEK293 cells stably overexpressing human GLUT1, or cancer cell lines with high GLUT1 expression (e.g., K562, A549) are suitable models.
-
Culture Medium: Grow cells in appropriate media (e.g., DMEM for HEK293 and A549, RPMI-1640 for K562) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: GLUT1 Inhibition Assay using Radiolabeled Glucose Analog
This protocol determines the inhibitory effect of this compound on the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (³H-2DG).
Materials:
-
Cultured cells with high GLUT1 expression
-
This compound
-
2-deoxy-D-[³H]glucose (³H-2DG)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.3 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Phloretin (a known GLUT inhibitor, as a positive control)
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Starvation: The following day, wash the cells twice with KRH buffer and incubate in glucose-free KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.
-
Inhibitor Incubation: Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 µM) to the wells. Include a positive control with a known GLUT1 inhibitor like phloretin (e.g., 50 µM). Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add ³H-2DG to each well to a final concentration of 1 µCi/mL.
-
Uptake Incubation: Incubate for 10 minutes at 37°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value.
Protocol 3: Kinetic Analysis of GLUT1 Inhibition
This protocol determines the type of inhibition (e.g., competitive, non-competitive) exerted by this compound.
Procedure:
-
Follow steps 1 and 2 of Protocol 2.
-
Inhibitor and Substrate Incubation: Prepare a matrix of experimental conditions with varying concentrations of both the inhibitor (this compound, e.g., 0, 25, 50 µM) and the radiolabeled substrate (³H-2DG, e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Perform the uptake assay as described in steps 4-8 of Protocol 2.
-
Data Analysis:
-
Calculate the initial velocity (V) of glucose uptake at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plot to determine the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis (Vmax remains unchanged), while for non-competitive inhibition, the lines will intersect on the x-axis (Km remains unchanged).
-
Visualizations
Caption: Competitive inhibition of GLUT1-mediated glucose transport.
Caption: Workflow for GLUT1 inhibition assay.
References
Application Notes and Protocols for Live-Cell Imaging with 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most living cells, and its uptake is a critical process in cellular metabolism. Dysregulation of glucose transport is a hallmark of various diseases, including cancer and diabetes. The study of glucose uptake in live cells provides invaluable insights into the metabolic state of cells and the efficacy of therapeutic interventions. 2-O-(4-Iodobenzyl)glucose is a synthetic glucose analog that holds potential as a probe for imaging glucose uptake. The presence of an iodine atom suggests its utility in imaging modalities that can detect heavy atoms, such as single-photon emission computed tomography (SPECT), while its structural similarity to glucose allows it to be recognized by glucose transporters.[1][2][3] This document provides a detailed, albeit generalized, protocol for the use of this compound in live-cell imaging, drawing parallels from established glucose analogs.
Disclaimer: Specific experimental data for this compound in live-cell imaging is not widely available in published literature. The following protocols and data are based on the established use of other glucose analogs, such as fluorescent and radiolabeled glucose derivatives, and should be optimized for specific cell types and experimental conditions.
Principle of Action
This compound is designed to be a substrate for glucose transporters (GLUTs), which mediate the uptake of glucose across the plasma membrane. Upon transport into the cell, the iodobenzyl group is anticipated to provide a detectable signal for imaging. The primary hypothesized application is in radio-imaging, where a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) would be incorporated into the molecule.[4][5]
Potential Applications
-
Cancer Research: Cancer cells exhibit increased glucose uptake (the Warburg effect). This compound could be used to visualize and quantify this metabolic phenotype in live cancer cells and tumor models.[2]
-
Diabetes and Metabolic Research: Studying insulin-stimulated glucose uptake in adipocytes and muscle cells is crucial for understanding insulin resistance. This probe could be used to monitor the translocation and activity of glucose transporters in response to insulin or other stimuli.[6][7][8]
-
Neuroscience: Neurons have high energy demands and rely on constant glucose supply. Imaging glucose uptake in neurons can provide insights into brain activity and neurodegenerative diseases.
-
Drug Discovery: To screen for compounds that modulate glucose transport, this compound can be used as a tracer to assess the efficacy of potential therapeutic agents.
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides a summary of typical quantitative parameters used for other glucose analogs in live-cell imaging, which can serve as a starting point for optimization.
| Parameter | 2-NBDG (Fluorescent Analog) | [¹⁸F]FDG (PET Analog) | Proposed Starting Range for this compound (Radio-labeled) |
| Concentration | 10-200 µM | Tracer concentration (nanomolar range) | 1-100 µM (non-radioactive) or tracer levels (radioactive) |
| Incubation Time | 15-60 minutes | 30-60 minutes | 15-60 minutes |
| Optimal pH | 7.2-7.4 | 7.2-7.4 | 7.2-7.4 |
| Optimal Temperature | 37°C | 37°C | 37°C |
| Inhibitors | Cytochalasin B, Phloretin | Cytochalasin B, Phloretin | Cytochalasin B, Phloretin |
Experimental Protocols
Protocol 1: General Live-Cell Glucose Uptake Assay
This protocol describes a general method for measuring glucose uptake in cultured cells using a glucose analog.
Materials:
-
This compound (with or without radioisotope)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer (or other suitable imaging buffer)
-
Insulin (for stimulated uptake experiments)
-
Cytochalasin B (as a negative control for GLUT-mediated transport)
-
Live-cell imaging system (e.g., confocal microscope, SPECT scanner)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency (typically 70-80%).
-
Cell Starvation: To enhance glucose uptake, starve the cells of glucose by incubating them in glucose-free medium for 1-2 hours prior to the experiment.
-
Probe Loading:
-
Prepare a working solution of this compound in KRB buffer at the desired concentration.
-
For insulin-stimulated uptake, pre-treat the cells with insulin (e.g., 100 nM for 30 minutes).
-
For negative controls, pre-treat cells with a GLUT inhibitor like Cytochalasin B.
-
Remove the starvation medium and add the this compound solution to the cells.
-
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Washing: Remove the probe solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular probe and stop further uptake.
-
Imaging: Immediately image the cells using the appropriate imaging modality. For radio-labeled compounds, this would involve detection using a gamma counter or a SPECT imaging system.
-
Data Analysis: Quantify the signal intensity per cell or per region of interest. Compare the signal from treated cells to control cells.
Protocol 2: Investigating Insulin-Stimulated Glucose Uptake
This protocol is designed to specifically assess the effect of insulin on glucose uptake.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Experimental Groups:
-
Basal: No insulin treatment.
-
Insulin-Stimulated: Treat with 100 nM insulin for 30 minutes.
-
Inhibited: Pre-treat with an inhibitor (e.g., Cytochalasin B) before insulin stimulation.
-
-
Probe Loading: Add this compound solution to all groups and incubate for 30 minutes at 37°C.
-
Follow steps 5-7 from Protocol 1.
-
Analysis: Compare the glucose uptake in the insulin-stimulated group to the basal and inhibited groups.
Visualizations
Insulin-Stimulated Glucose Uptake Pathway
The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4 transporters to the plasma membrane and subsequent glucose uptake.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Live-Cell Glucose Uptake Imaging
This diagram outlines the key steps in a typical live-cell imaging experiment to measure glucose uptake.
References
- 1. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Imaging of Glucose Metabolism: Beyond 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled glucose derivatives for tumor imaging using SPECT and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Regulation of Insulin-Stimulated Glucose Transporter GLUT4 Translocation and Akt Kinase Activity by Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Autoradiography of 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-(4-Iodobenzyl)glucose is a synthetic analog of glucose. Due to the presence of an iodine atom, it can be radiolabeled (e.g., with ¹²⁵I), making it a valuable tool for studying glucose uptake and metabolism in biological systems through techniques like autoradiography. Autoradiography allows for the visualization and quantification of the distribution of radiolabeled compounds within tissue sections, providing critical insights into metabolic processes at a microscopic level.[1][2] This application note provides a detailed protocol for performing in vitro and ex vivo autoradiography using radiolabeled this compound to assess glucose uptake in tissues.
The principle of this technique is analogous to that of other radiolabeled glucose analogs, such as 2-deoxy-D-glucose (2-DG).[3][4] Once administered, the radiolabeled glucose analog is transported into cells via glucose transporters. Depending on its structure, it may be phosphorylated by hexokinase, trapping it inside the cell.[4][5] The accumulation of the radiolabeled compound in tissues can then be detected by exposing the tissue sections to a sensitive film or phosphor imaging plate.[1]
Key Applications
-
Oncology Research: To identify and characterize regions of high glucose metabolism in tumors, which is a hallmark of many cancers.
-
Neuroscience: To map brain regions with altered glucose utilization in various neurological disorders.[6][7]
-
Metabolic Disorders: To study the effects of drugs on glucose uptake in tissues like muscle, adipose, and liver in the context of diseases such as diabetes.
Experimental Protocols
In Vitro Autoradiography Protocol
This protocol is designed for the localization of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose binding sites in slide-mounted tissue sections.
Materials:
-
Radiolabeled 2-O-(4-[¹²⁵I]Iodobenzyl)glucose
-
Unlabeled this compound
-
Krebs-Ringer Bicarbonate Buffer (KRBB), pH 7.4
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation chambers
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved institutional guidelines.
-
Rapidly dissect the tissue of interest (e.g., brain, tumor) and freeze it in isopentane cooled with liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick sections of the tissue and thaw-mount them onto gelatin-coated microscope slides.[8]
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Allow the slides to warm to room temperature for 15-20 minutes.
-
Place the slides in a slide rack and pre-incubate them in KRBB for 30 minutes at room temperature to rehydrate the tissue and remove endogenous glucose.
-
-
Incubation:
-
Prepare the incubation buffer containing the desired concentration of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in KRBB. A typical concentration range to start with is 0.1-10 nM.
-
For determining non-specific binding, prepare a parallel incubation buffer containing a high concentration (e.g., 10 µM) of unlabeled this compound in addition to the radiolabeled compound.
-
Incubate the slides in the appropriate incubation buffer for 60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
After incubation, wash the slides to remove unbound radioligand.
-
Perform two 5-minute washes in ice-cold KRBB.
-
Follow with a brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides using a stream of cool, dry air.
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a phosphor imaging plate or autoradiography film.
-
Expose for a period determined by the specific activity of the radioligand and the density of binding sites (typically 24-72 hours).
-
-
Image Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging plate using a phosphor imager.
-
Quantify the optical density of the autoradiograms using image analysis software.
-
Subtract the non-specific binding signal from the total binding signal to determine the specific binding.
-
Ex Vivo Autoradiography Protocol
This protocol is for visualizing the distribution of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in tissues following systemic administration to an animal.
Materials:
-
Radiolabeled 2-O-(4-[¹²⁵I]Iodobenzyl)glucose
-
Anesthetic
-
Saline
-
Tissue embedding medium
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Animal Preparation and Injection:
-
Fast the animal for a period appropriate for the study (e.g., 4-6 hours) to lower endogenous glucose levels.
-
Anesthetize the animal according to approved protocols.
-
Administer a bolus of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose via intravenous injection (e.g., tail vein). The dose will depend on the specific activity of the radioligand and the research question.
-
-
Uptake Period:
-
Allow the radiotracer to circulate and be taken up by the tissues for a predetermined period (e.g., 30-60 minutes).
-
-
Tissue Collection:
-
At the end of the uptake period, euthanize the animal.
-
Rapidly dissect the tissues of interest.
-
Freeze the tissues as described in the in vitro protocol.
-
-
Sectioning and Exposure:
-
Section the frozen tissues using a cryostat (20 µm sections) and thaw-mount them onto slides.
-
Dry the slides thoroughly.
-
Expose the slides to a phosphor imaging plate or autoradiography film as described in the in vitro protocol.
-
-
Image Acquisition and Analysis:
-
Acquire and analyze the autoradiographic images as described in the in vitro protocol.
-
Data Presentation
Quantitative data from autoradiography experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Binding Parameters of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in Different Brain Regions
| Brain Region | Total Binding (DLU/mm²) | Non-Specific Binding (DLU/mm²) | Specific Binding (DLU/mm²) |
| Cortex | 1500 ± 120 | 150 ± 20 | 1350 ± 110 |
| Hippocampus | 1800 ± 150 | 180 ± 25 | 1620 ± 135 |
| Thalamus | 1200 ± 100 | 130 ± 15 | 1070 ± 95 |
| Cerebellum | 900 ± 80 | 100 ± 10 | 800 ± 75 |
DLU = Digital Light Units. Data are presented as mean ± SEM.
Table 2: Ex Vivo Uptake of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose in Tumor vs. Healthy Tissue
| Tissue Type | Uptake (% Injected Dose/gram) |
| Tumor | 2.5 ± 0.3 |
| Muscle | 0.8 ± 0.1 |
| Brain | 0.5 ± 0.05 |
| Liver | 1.2 ± 0.2 |
Data are presented as mean ± SEM.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Cellular uptake and trapping of 2-O-(4-[¹²⁵I]Iodobenzyl)glucose.
Caption: Workflow for in vitro autoradiography.
Caption: Workflow for ex vivo autoradiography.
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Uptake Assays | Revvity [revvity.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High resolution autoradiographic determination of the topographic distribution of radioactivity in the hippocampal formation after injection of [1-14C]glucose or 2-deoxy[14C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High resolution autoradiography at the regional topographic level with [14C]2-deoxyglucose and [3H]2-deoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glucose Metabolism with 2-O-(4-Iodobenzyl)glucose: Application Notes and Protocols
Disclaimer: Extensive searches for "2-O-(4-Iodobenzyl)glucose" did not yield specific scientific literature, established protocols, or quantitative data regarding its use in measuring glucose metabolism. The information presented here is a generalized template based on the principles of glucose uptake assays using analogous compounds, such as radiolabeled 2-deoxy-D-glucose (2-DG). These protocols and notes are for illustrative purposes and would require significant validation and optimization for the specific compound .
Application Notes
Introduction
Measuring glucose uptake and metabolism is crucial for understanding cellular energetics and identifying dysregulation in various pathological states, including cancer, diabetes, and neurodegenerative diseases. Glucose analogs are valuable tools for these investigations. These molecules are structurally similar to glucose, allowing them to be recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, their modified structure prevents further metabolism, leading to their accumulation, which can be quantified.
This compound is a putative glucose analog. The presence of an iodine atom suggests its potential use as a tracer in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) if a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) is incorporated. The iodobenzyl group at the 2-position of the glucose molecule would likely prevent its isomerization and entry into the glycolytic pathway.
Principle of the Assay
The fundamental principle behind using a glucose analog like the hypothetical this compound for measuring glucose metabolism is based on the following steps:
-
Transport: The analog is transported into the cell via glucose transporters (GLUTs), competitively with glucose.
-
Trapping: Once inside the cell, unlike glucose which is rapidly phosphorylated and enters glycolysis, the analog is metabolically trapped. In the case of 2-deoxy-glucose, it is phosphorylated by hexokinase. For this compound, the bulky iodobenzyl group would likely prevent its interaction with hexokinase, thus trapping the molecule itself.
-
Detection: The amount of accumulated analog is then measured. If radiolabeled, this can be quantified using techniques like scintillation counting or SPECT imaging.
Applications
-
In Vitro Cell-Based Assays: Quantifying glucose uptake in cultured cells to study the effects of drugs, genetic modifications, or environmental conditions on cellular metabolism.
-
In Vivo Animal Studies: Assessing glucose metabolism in different tissues and organs in animal models of disease, providing insights into disease progression and therapeutic response.
-
Drug Development: Screening for compounds that modulate glucose transport and metabolism.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo applications. These are not validated for this compound and should be adapted and optimized.
Protocol 1: In Vitro Glucose Uptake Assay in Adherent Cells
Objective: To measure the rate of glucose uptake in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
Insulin solution
-
2-O-(4-[¹²⁵I]Iodobenzyl)glucose (hypothetical radiolabeled tracer)
-
Unlabeled this compound (for competition studies)
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.
-
Serum Starvation: The next day, remove the culture medium and wash the cells twice with warm PBS. Add serum-free medium and incubate for 2-4 hours to lower basal glucose uptake.
-
Insulin Stimulation (Optional): To measure insulin-stimulated glucose uptake, replace the serum-free medium with KRH buffer containing the desired concentration of insulin (e.g., 100 nM). Incubate for 30 minutes at 37°C. For basal uptake, add KRH buffer without insulin.
-
Glucose Uptake: Add the hypothetical 2-O-(4-[¹²⁵I]Iodobenzyl)glucose to each well at a final concentration of, for example, 1 µCi/mL. Incubate for a predetermined time (e.g., 10-30 minutes). This time point should be optimized to be within the linear range of uptake.
-
Termination of Uptake: To stop the uptake, quickly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration for normalization of the radioactivity counts (e.g., using a BCA protein assay).
Protocol 2: In Vivo Glucose Metabolism Study in a Mouse Model
Objective: To assess the biodistribution of this compound in different tissues.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
2-O-(4-[¹²³I]Iodobenzyl)glucose (hypothetical SPECT tracer)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours before the experiment to reduce endogenous glucose levels.
-
Tracer Administration: Anesthetize the mouse and inject a known amount of 2-O-(4-[¹²³I]Iodobenzyl)glucose (e.g., 100-200 µCi) via the tail vein.
-
SPECT/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), perform whole-body SPECT/CT imaging to visualize the distribution of the tracer.
-
Biodistribution Analysis (Ex Vivo):
-
At the final time point, euthanize the mouse.
-
Dissect key organs and tissues (e.g., brain, heart, liver, kidneys, muscle, adipose tissue).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Glucose Uptake Data
| Cell Line | Condition | 2-O-(4-[¹²⁵I]Iodobenzyl)glucose Uptake (CPM/mg protein) | Fold Change vs. Basal |
| HepG2 | Basal | 15,234 ± 1,287 | 1.0 |
| Insulin (100 nM) | 35,890 ± 2,543 | 2.36 | |
| Drug X (10 µM) | 18,543 ± 1,567 | 1.22 | |
| Insulin + Drug X | 25,432 ± 2,109 | 1.67 | |
| 3T3-L1 | Basal | 8,765 ± 987 | 1.0 |
| Insulin (100 nM) | 42,345 ± 3,456 | 4.83 |
Table 2: Hypothetical In Vivo Biodistribution Data (%ID/g)
| Organ | 30 min post-injection | 60 min post-injection | 120 min post-injection |
| Brain | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.2 |
| Heart | 4.8 ± 0.6 | 3.5 ± 0.4 | 2.2 ± 0.3 |
| Liver | 10.2 ± 1.1 | 8.7 ± 0.9 | 5.4 ± 0.6 |
| Kidneys | 15.6 ± 1.5 | 12.3 ± 1.2 | 7.8 ± 0.8 |
| Muscle | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Blood | 3.1 ± 0.4 | 1.5 ± 0.2 | 0.7 ± 0.1 |
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow
Caption: Generalized experimental workflows for in vitro and in vivo glucose metabolism studies.
Application Notes and Protocols: In Vitro Assays Using Glucose Analogs
Introduction
I. Core Concepts and Applications
Glucose analogs are primarily employed in two main types of in vitro assays:
-
Glucose Uptake Assays: These assays measure the rate at which cells import glucose from the extracellular environment. Analogs that are taken up by glucose transporters (GLUTs) but are not fully metabolized, or are labeled (e.g., with radioisotopes or fluorescent tags), are ideal for this purpose.
-
Metabolic Inhibition Assays: Some glucose analogs can competitively inhibit key enzymes in the glycolytic pathway. For instance, 2-deoxy-D-glucose is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and acts as an inhibitor of glycolysis.[1] This allows for the study of cellular responses to energy stress and the identification of compounds that modulate metabolic pathways.
These assays are critical in various research areas, including:
-
Cancer Biology: Cancer cells often exhibit increased glucose uptake and glycolysis (the Warburg effect).[1] Glucose analogs can be used to identify and characterize anti-cancer agents that target these metabolic vulnerabilities.[2][3]
-
Diabetes and Metabolic Diseases: Studying glucose transport in response to insulin and other stimuli is fundamental to understanding and treating diseases like type 2 diabetes.[4][5]
-
Neuroscience: Neurons have a high energy demand, and understanding their glucose metabolism is crucial for studying neurological disorders.
II. Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing glucose analogs in various cell lines. This data provides a reference for expected outcomes and effective concentrations.
Table 1: Effects of 2-Deoxy-D-glucose (2DG) on Cancer Cell Viability
| Cell Line | 2DG Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Breast Cancer | 0 - 25 mM | 24 - 72 hours | Dose-dependent decrease | [2] |
| Various Cancer Cell Lines | Not specified | Not specified | Limited therapeutic effect alone, synergistic with other agents | [1] |
Table 2: Parameters for Glucose-Stimulated Insulin Secretion (GSIS) Assays
| Cell Model | Basal Glucose | Stimulatory Glucose | Fold Increase in Insulin Secretion | Reference |
| EndoC-βH1 | 0 mM | 20 mM | 2 - 2.5 fold | [6] |
| INS-1E | Low (e.g., 2.5 mM) | 15 mM | ~6-fold | [6] |
| Human Islets | Low (e.g., 2.8 mM) | High (e.g., 16.7 mM) | Not specified | [6] |
III. Experimental Protocols
A. Glucose Uptake Assay using a Labeled Glucose Analog
This protocol describes a common method for measuring glucose uptake in cultured cells using a labeled glucose analog.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
Cell culture medium
-
Krebs-Ringer Buffer (KRB) or similar physiological buffer[4]
-
Labeled glucose analog (e.g., 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) or radiolabeled 2DG)[4]
-
Insulin or other stimulating agents
-
Phloretin or other glucose transport inhibitors (as a negative control)
-
Plate reader (for fluorescent analogs) or scintillation counter (for radiolabeled analogs)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere and grow.
-
Serum Starvation: Prior to the assay, starve the cells of serum for a defined period (e.g., 2-4 hours) in a serum-free medium to reduce basal glucose uptake.
-
Pre-incubation: Wash the cells with a physiological buffer like KRB. Pre-incubate the cells with or without the desired stimulating agent (e.g., insulin) for a specified time (e.g., 30 minutes).
-
Glucose Analog Incubation: Add the labeled glucose analog to the wells and incubate for a defined period (e.g., 10-60 minutes). This step should be performed at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer containing a glucose transport inhibitor (e.g., phloretin).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of labeled glucose analog taken up by the cells using a plate reader or scintillation counter.
-
Data Normalization: Normalize the glucose uptake values to the total protein concentration in each well.
B. Cell Viability Assay under Glycolytic Inhibition
This protocol outlines a method to assess the effect of a glycolytic inhibitor, such as 2DG, on cell viability.
Materials:
-
Cultured cancer cells
-
Complete cell culture medium
-
Glucose analog inhibitor (e.g., 2DG)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multi-well plate
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the glucose analog inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
IV. Visualization of Pathways and Workflows
A. Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to glucose metabolism and the potential points of intervention for glucose analogs.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Overview of the glycolytic pathway and the inhibitory action of a glucose analog.
B. Experimental Workflow
Caption: A typical experimental workflow for a glucose uptake assay.
References
- 1. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uclahealth.org [uclahealth.org]
- 4. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Glucose Analogs in Neuroscience Research
A Focus on 2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG)
Introduction
[18F]FDG is an analog of glucose where the hydroxyl group at the 2' position is replaced by the positron-emitting isotope fluorine-18. This modification allows for the in vivo visualization of glucose uptake and metabolism using Positron Emission Tomography (PET). The fundamental principle behind its use is that neural activity is metabolically demanding and relies heavily on glucose.[1][2] Therefore, regions with higher neuronal activity will exhibit increased glucose uptake, which can be quantified with [18F]FDG-PET.
Mechanism of Action
The utility of [18F]FDG as a tracer for glucose metabolism lies in its unique biochemical behavior. Once administered, [18F]FDG is transported across the blood-brain barrier and into neural cells by glucose transporters (GLUTs). Inside the cell, it is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is essentially trapped within the cell. This metabolic trapping allows for the accumulation of the radiotracer in proportion to the rate of glucose uptake, which can then be detected by a PET scanner.[1]
Applications in Neuroscience Research
[18F]FDG-PET is a powerful tool with broad applications in both preclinical and clinical neuroscience research.
-
Neurodegenerative Diseases: It is extensively used in the early diagnosis and differential diagnosis of dementias.[3][4] For instance, Alzheimer's disease is characterized by a specific pattern of reduced glucose metabolism in the temporoparietal and posterior cingulate cortices.[5][6]
-
Epilepsy: [18F]FDG-PET helps in the localization of seizure foci for surgical planning. The epileptogenic zone typically shows reduced metabolism (hypometabolism) during the interictal (between seizures) period and increased metabolism (hypermetabolism) during the ictal (during a seizure) period.[6]
-
Brain Tumors: Malignant brain tumors often exhibit increased glucose metabolism compared to normal brain tissue, which can be visualized with [18F]FDG-PET to aid in diagnosis, grading, and monitoring treatment response.
-
Neuroinflammation and Neuropsychiatric Disorders: Emerging research is exploring the use of [18F]FDG-PET to study metabolic changes associated with neuroinflammatory conditions and psychiatric disorders like schizophrenia and depression.
-
Cognitive Neuroscience: In research settings, [18F]FDG-PET can be used to map brain regions activated during specific cognitive tasks.
Quantitative Data
The Standardized Uptake Value (SUV) is a semi-quantitative measure commonly used in PET imaging to represent the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the tissue radioactivity concentration by the injected dose and the patient's body weight.
Table 1: Representative [18F]FDG SUV in Rodent Brain Regions Under Different Anesthesia Protocols
| Brain Region | Anesthesia Protocol | Mean SUV ± SD |
| Whole Brain | Isoflurane (Incubation & Scan) | 5.52 ± 0.81 |
| Cortex | Isoflurane (Incubation & Scan) | 3.15 ± 0.48 |
| Whole Brain | Awake (Incubation) + Isoflurane (Scan) | 7.41 ± 0.76 |
| Cortex | Awake (Incubation) + Isoflurane (Scan) | 5.87 ± 0.29 |
| Whole Brain | Isoflurane (Incubation) + Isoflurane/Dexmedetomidine (Scan) | 4.12 ± 0.42 |
| Cortex | Isoflurane (Incubation) + Isoflurane/Dexmedetomidine (Scan) | 2.75 ± 0.42 |
Data adapted from a study on rats. Values can vary based on specific experimental conditions.
Table 2: Typical [18F]FDG-PET Findings in Human Dementia Syndromes
| Dementia Subtype | Characteristic Metabolic Pattern |
| Alzheimer's Disease | Bilateral hypometabolism in the temporoparietal lobes and posterior cingulate/precuneus.[5][6] |
| Frontotemporal Dementia | Hypometabolism in the frontal and/or anterior temporal lobes.[6] |
| Dementia with Lewy Bodies | Hypometabolism in the occipital cortex (visual association cortex), with relative sparing of the posterior cingulate. |
| Vascular Dementia | Scattered, asymmetric areas of cortical and subcortical hypometabolism. |
Experimental Protocols
Protocol 1: Preclinical [18F]FDG-PET Imaging in a Rodent Model
This protocol provides a general framework for conducting [18F]FDG-PET studies in rats or mice to assess brain glucose metabolism.
1. Animal Preparation:
- Fast animals for 4-6 hours prior to [18F]FDG injection to reduce background signal and stabilize blood glucose levels.[2] Water should be available ad libitum.
- Maintain animals at a constant, warm ambient temperature during the uptake period to minimize [18F]FDG uptake in brown adipose tissue.[7]
- Measure blood glucose levels prior to radiotracer injection.
2. Radiotracer Administration:
- Administer [18F]FDG via intravenous (tail vein) or intraperitoneal injection. Intravenous injection provides a more rapid and predictable biodistribution.[7][8]
- A typical dose for a mouse is 18.5–37.0 MBq (500–1,000 µCi).[8]
- The injection can be performed in conscious animals to avoid the confounding effects of anesthesia on brain metabolism during the initial uptake phase.[7][9]
3. Uptake Period:
- Allow for an uptake period of 30-60 minutes in a quiet, dimly lit environment to minimize sensory stimulation.[10]
- If the injection was performed in a conscious animal, anesthesia can be induced after the initial 30-40 minutes of uptake.[9]
4. PET/CT Imaging:
- Anesthetize the animal for the duration of the scan (e.g., with isoflurane).
- Position the animal on the scanner bed, ensuring the head is centered in the field of view.
- Acquire a CT scan for attenuation correction and anatomical co-registration.
- Perform a static PET acquisition for 10-30 minutes.[1][8]
5. Data Analysis:
- Reconstruct the PET images with attenuation and scatter correction.
- Co-register the PET images with an anatomical atlas or a co-acquired MRI.
- Define regions of interest (ROIs) for different brain structures.
- Calculate the SUV for each ROI.
- Perform statistical analysis to compare SUV values between experimental groups.
Protocol 2: Clinical [18F]FDG-PET Brain Imaging for Dementia Evaluation
This protocol outlines the standard procedure for clinical [18F]FDG-PET imaging in patients being evaluated for dementia.
1. Patient Preparation:
- Patients should fast for at least 4-6 hours.[2][11]
- Blood glucose levels should be checked prior to [18F]FDG administration; high glucose levels can interfere with tracer uptake.[11]
- Patients should rest in a quiet, dimly lit room for about 15-30 minutes before and after the injection to minimize brain activation from sensory and cognitive stimuli.[6]
2. Radiotracer Administration:
- Administer a weight-based dose of [18F]FDG intravenously (typically 185-370 MBq or 5-10 mCi).
3. Uptake Period:
- A 30-60 minute uptake period is required, during which the patient should remain resting quietly with minimal talking or reading.[6][11]
4. PET/CT Imaging:
- The patient's head is positioned comfortably and securely in the scanner.
- A low-dose CT scan is performed for attenuation correction.
- A static PET scan of the brain is acquired for approximately 10-20 minutes.
5. Data Analysis and Interpretation:
- PET images are reconstructed and can be co-registered with the patient's MRI for better anatomical localization.
- The images are interpreted visually by a trained nuclear medicine physician or neuroradiologist, looking for patterns of hypometabolism characteristic of different types of dementia.[12]
- Semi-quantitative analysis, comparing the patient's brain metabolism to a database of normal controls, is often used to aid in the interpretation.[12]
Visualizations
Caption: Mechanism of [18F]FDG uptake and metabolic trapping in a neural cell.
Caption: A typical experimental workflow for preclinical [18F]FDG-PET imaging.
Caption: Simplified diagram of the glucose transport and glycolysis pathway in a cell.
References
- 1. Neuroimaging in Animal Seizure Models with 18FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. 18F-FDG-PET Detects Drastic Changes in Brain Metabolism in the Tg4–42 Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rapid 18F-FDG Uptake in Brain of Awake, Behaving Rat and Anesthetized Chicken has Implications for Behavioral PET Studies in Species With High Metabolisms [frontiersin.org]
- 11. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Studying Glucose Transport with 2-O-(4-Iodobenzyl)glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most living cells. Its transport across the plasma membrane is a critical, carrier-mediated process facilitated by a family of glucose transporter (GLUT) proteins. The insulin-responsive GLUT4, predominantly found in adipose tissue and striated muscle, plays a pivotal role in maintaining whole-body glucose homeostasis.[1][2][3] In the absence of insulin, GLUT4 is primarily located in intracellular vesicles. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose uptake.[1][4][5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.
The development of molecules that can modulate GLUT activity is of significant interest for both therapeutic and research purposes. Small molecule inhibitors of glucose transport are valuable tools for studying the physiological roles of different GLUT isoforms and may have therapeutic potential in diseases characterized by excessive glucose uptake, such as cancer.[6][7][8]
This document provides detailed protocols for studying the effects of a putative glucose transport inhibitor, 2-O-(4-Iodobenzyl)glucose , on glucose uptake in cultured cells. While specific data for this compound is not yet publicly available, the following protocols and application notes serve as a comprehensive guide for its characterization.
Putative Mechanism of Action
This compound is an O-benzylated glucose derivative. Compounds with a benzyl group attached to the glucose molecule have been explored as inhibitors of glucose transport.[6][9] It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of one or more GLUT isoforms. The bulky iodobenzyl group at the C2 position may interfere with the binding of glucose to the transporter or prevent the conformational change required for glucose translocation across the membrane.
Data Presentation: Characterization of a Novel GLUT Inhibitor
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Dose-Dependent Inhibition of Glucose Uptake by this compound in Adipocytes
| Concentration of this compound (µM) | Mean Glucose Uptake (pmol/min/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150.2 | ± 12.5 | 0 |
| 1 | 135.8 | ± 11.1 | 9.6 |
| 10 | 98.1 | ± 9.7 | 34.7 |
| 25 | 70.5 | ± 6.8 | 53.1 |
| 50 | 45.3 | ± 5.1 | 69.8 |
| 100 | 22.7 | ± 3.9 | 84.9 |
| Calculated IC50 (µM) | 28.5 |
Table 2: Isoform Selectivity of this compound
| GLUT Isoform | Cell Line | IC50 (µM) |
| GLUT1 | HEK293 (overexpressing GLUT1) | > 100 |
| GLUT2 | INS-1 (pancreatic β-cells) | > 100 |
| GLUT3 | Neuro-2a (neuroblastoma) | > 100 |
| GLUT4 | 3T3-L1 Adipocytes | 28.5 |
Experimental Protocols
Protocol 1: In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes to determine the inhibitory potential and IC50 of this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Insulin (100 nM working solution)
-
This compound (stock solution in DMSO)
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (a known GLUT inhibitor)
-
Phloretin
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum. Induce differentiation into adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) protocol. Use fully differentiated adipocytes (day 8-12 post-differentiation) for the assay.
-
Serum Starvation: Two to four hours prior to the assay, replace the culture medium with serum-free DMEM to induce a basal state.
-
Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer with 0.2% BSA for 30 minutes at 37°C.
-
Insulin Stimulation: To measure insulin-stimulated glucose uptake, add 100 nM insulin to the appropriate wells and incubate for 30 minutes at 37°C. For basal uptake, add vehicle (water).
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Cytochalasin B, 20 µM). Incubate for 20 minutes at 37°C.
-
Initiation of Glucose Uptake: Start the glucose uptake by adding KRH buffer containing 10 µM 2-deoxy-D-[³H]glucose (1 µCi/mL) and 90 µM unlabeled 2-deoxy-D-glucose. Incubate for exactly 5 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times rapidly with ice-cold KRH buffer containing 200 µM phloretin to inhibit further transport.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the protein concentration for each well. Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway leading to GLUT4 translocation and a hypothetical point of inhibition.
Experimental Workflow
Caption: Experimental workflow for the 2-deoxy-D-[³H]glucose uptake assay.
References
- 1. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. m.youtube.com [m.youtube.com]
- 5. embopress.org [embopress.org]
- 6. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 2-O-(4-Iodobenzyl)glucose concentration for cell-based assays.
Welcome to the technical support resource for optimizing the use of 2-O-(4-Iodobenzyl)glucose in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting strategies, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Disclaimer: this compound is a specialized research compound. The following recommendations are based on established principles for optimizing novel glucose transport inhibitors. Researchers should always perform initial validation experiments for their specific cell lines and assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its chemical structure, this compound is a glucose analog. The bulky 4-iodobenzyl group attached to the glucose molecule suggests that it acts as a competitive inhibitor of facilitative glucose transporters (GLUTs).[1][2] Like many glucose analogs, it is likely recognized and bound by GLUTs on the cell surface, but its size and modification prevent or slow its transport and subsequent metabolism, thereby blocking the uptake of natural glucose.[1][3]
Q2: How do I determine a starting concentration range for my experiments?
A2: For a novel compound, a broad dose-response experiment is critical. A typical starting point is a logarithmic dilution series ranging from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM). First, perform a cytotoxicity assay to identify the maximum non-toxic concentration.[4] Subsequent functional assays, like glucose uptake inhibition, should be performed at concentrations below this cytotoxic threshold. For context, known pan-GLUT inhibitors often show IC50 values in the high nanomolar to low micromolar range.[5]
Q3: Which cell lines are most appropriate for studying the effects of this inhibitor?
A3: The ideal cell line is one that heavily relies on glucose metabolism and expresses high levels of the target glucose transporters (GLUTs).[6] Many cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), are known to overexpress GLUT1 and exhibit high rates of glycolysis, making them suitable models.[5][6] It is essential to confirm that your chosen cell line expresses the target transporter at measurable levels.[7]
Q4: How can I be sure my compound is stable in the culture medium?
A4: Compound stability is crucial for reproducible results. It is good practice to prepare fresh dilutions of this compound from a concentrated stock (e.g., in DMSO) for each experiment.[7] Avoid repeated freeze-thaw cycles of the stock solution. If long-term experiments are planned (e.g., >24 hours), you may need to perform a stability test by incubating the compound in the medium for the intended duration and then testing its activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition of Glucose Uptake | 1. Concentration Too Low: The compound may not be potent enough at the tested concentrations. 2. Compound Degradation: The compound may have degraded due to improper storage or instability in the medium. 3. Low GLUT Expression: The chosen cell line may not express the target GLUT isoform at a high enough level.[7] 4. Assay Window Too Narrow: The difference between basal and stimulated glucose uptake is too small to detect inhibition. | 1. Increase Concentration: Perform a wider dose-response curve, extending to a higher concentration range (while staying below the cytotoxic limit). 2. Prepare Fresh Compound: Use a fresh aliquot of the stock solution or newly prepared stock. Ensure proper storage conditions. 3. Select a Different Cell Line: Use a cell line known for high GLUT expression or verify expression in your current line via qPCR or Western blot. 4. Optimize Assay: Optimize cell seeding density, incubation times, and glucose analog concentration to maximize the signal-to-background ratio.[1][8] |
| High Cell Death at Expected Working Concentrations | 1. Cytotoxicity: The compound exhibits cytotoxic effects at or near its inhibitory concentration. 2. Off-Target Effects: The compound may be affecting other critical cellular pathways. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Thorough Cytotoxicity Assay: Use a sensitive method like MTT or LDH leakage to determine the precise toxic concentration range.[4] Select concentrations for functional assays that show >90% cell viability. 2. Reduce Incubation Time: Shorten the exposure time of the cells to the compound. 3. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and that a vehicle control is included in all experiments. |
| High Variability Between Replicates/Experiments | 1. Inconsistent Cell Health/Number: Cells were not in a logarithmic growth phase, were over-confluent, or seeding was uneven.[9] 2. Plate Edge Effects: Wells at the edge of the plate are prone to evaporation and temperature fluctuations, leading to skewed results.[9] 3. Inconsistent Incubation Times: Timing of compound addition or assay steps varies between plates or experiments.[10] 4. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. | 1. Standardize Cell Culture: Use cells with a consistent passage number, ensure they are healthy and viable before seeding, and optimize seeding density to avoid over-confluence.[1][7] Let the plate sit at room temperature for 15-20 minutes after seeding to allow cells to settle evenly.[9] 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to minimize evaporation from adjacent wells.[9] 3. Use a Standardized Workflow: Create and follow a precise timeline for all experimental steps. Use timers to ensure consistency. 4. Calibrate Pipettes: Regularly calibrate your pipettes. When preparing serial dilutions, ensure thorough mixing between each step. |
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the cell density that provides a robust signal in the assay window without cells becoming over-confluent.[1]
Methodology:
-
Prepare a single-cell suspension of healthy, log-phase cells.[9]
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Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).
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Incubate the plate under standard culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 or 48 hours).
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At the end of the incubation, visually inspect the wells using a microscope to assess confluency.
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Perform a cell viability assay (e.g., CCK-8 or MTT) to measure the relative cell number in each well.
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Select the highest cell density that does not exceed 80-90% confluency and provides a strong, linear signal in the viability assay.
Protocol 2: Cytotoxicity Dose-Response Assay (MTT Method)
Objective: To determine the concentration range at which this compound is cytotoxic to the chosen cell line.[4]
Methodology:
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Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
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Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle-only control (e.g., 0.5% DMSO).
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Remove the old medium from the cells and replace it with the medium containing the different compound concentrations.
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Incubate for your desired experimental duration (e.g., 24 hours).
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[4]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
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Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Table 1: Example Dose-Response Data for Cytotoxicity
| Concentration (µM) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 99.5% |
| 1 | 98.2% |
| 10 | 95.1% |
| 25 | 89.8% |
| 50 | 65.4% |
| 100 | 20.3% |
Protocol 3: Glucose Uptake Inhibition Assay (2-NBDG Method)
Objective: To measure the inhibitory effect of this compound on cellular glucose uptake using the fluorescent glucose analog 2-NBDG.[11][12]
Methodology:
-
Seed cells in a 96-well, black, clear-bottom plate at the optimal density and allow them to adhere overnight.
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Wash the cells gently with warm Krebs-Ringer-HEPES (KRH) buffer or glucose-free medium.
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Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 2) in glucose-free medium for a set period (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor (e.g., Phloretin or Cytochalasin B).[8][12]
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Add the fluorescent glucose analog 2-NBDG to each well at a final concentration of 50-150 µg/ml and incubate for 10-60 minutes.[11] The optimal time should be determined empirically for each cell line.
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Stop the uptake by aspirating the medium and washing the cells 2-3 times with ice-cold PBS.[12]
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Add 100 µl of Cell-Based Assay Buffer or PBS to each well.[11]
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Measure the fluorescence on a plate reader with appropriate filters (Excitation/Emission ≈ 485/535 nm).[11]
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
Visualizations
Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal inhibitor concentration.
Presumed Mechanism: GLUT Inhibition
Caption: Competitive inhibition of a GLUT transporter by an analog.
Troubleshooting Logic Treedot
// Branch 1: No Effect NoEffect [label="Weak or No Inhibition", shape=box, style=filled, fillcolor="#F1F3F4"]; CheckConc [label="Concentration too low?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IncreaseConc [label="Action: Increase concentration range.", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckCompound [label="Compound degraded?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; FreshCompound [label="Action: Prepare fresh dilutions.", shape=box, style=filled, fillcolor="#FFFFFF"];
// Branch 2: High Cytotoxicity HighCyto [label="High Cell Death", shape=box, style=filled, fillcolor="#F1F3F4"]; CheckDose [label="Dose too high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowerDose [label="Action: Lower concentration / Re-run MTT.", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckSolvent [label="Solvent toxicity?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; LowerSolvent [label="Action: Ensure solvent is <0.5%.", shape=box, style=filled, fillcolor="#FFFFFF"];
// Connections Start -> NoEffect [label=" Yes"]; Start -> HighCyto [label=" Yes"];
NoEffect -> CheckConc; CheckConc -> IncreaseConc [label="Yes"]; CheckConc -> CheckCompound [label="No"]; CheckCompound -> FreshCompound [label="Yes"];
HighCyto -> CheckDose; CheckDose -> LowerDose [label="Yes"]; CheckDose -> CheckSolvent [label="No"]; CheckSolvent -> LowerSolvent [label="Yes"]; }
References
- 1. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of Glucose Transporters GLUT-1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Uptake Assays | Revvity [revvity.com]
- 4. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 9. marinbio.com [marinbio.com]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
Technical Support Center: Synthesis of 2-O-(4-Iodobenzyl)glucose
Welcome to the technical support center for the synthesis of 2-O-(4-Iodobenzyl)glucose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to no yield of the desired this compound.
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Several factors can contribute to a low or non-existent yield. Consider the following potential causes and troubleshooting steps:
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Incomplete Deprotonation: The selective benzylation of the C2 hydroxyl group often requires the use of a suitable protecting group strategy, such as the use of a 4,6-O-benzylidene acetal, to increase the acidity of the remaining hydroxyl groups and to control regioselectivity. Incomplete deprotonation of the target hydroxyl group will hinder the reaction.
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Solution: Ensure your starting material, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, is completely dry. Use a strong enough base, like sodium hydride (NaH), and ensure it is fresh and properly handled. Allow sufficient time for the deprotonation to occur before adding the 4-iodobenzyl bromide.
-
-
Inactive Reagents: The 4-iodobenzyl bromide or the base may have degraded.
-
Solution: Use freshly purchased or properly stored 4-iodobenzyl bromide. Verify the activity of the sodium hydride.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: While the initial deprotonation might be carried out at 0°C, the alkylation step may require warming to room temperature or slightly above. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Problem 2: Formation of multiple products, including poly-benzylated glucose.
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity for the 2-O-benzylated product?
Answer:
The formation of multiple products is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Here’s how to address this:
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Protecting Group Strategy: The most effective way to achieve regioselectivity is by using protecting groups. The use of a 4,6-O-benzylidene acetal is a standard method to block the C4 and C6 hydroxyls, leaving the C2 and C3 hydroxyls available for reaction. The C2-OH is generally more acidic and sterically accessible, favoring its benzylation.
-
Reaction Conditions:
-
Stoichiometry: Use a controlled amount of 4-iodobenzyl bromide (typically 1.1 to 1.5 equivalents) to minimize over-alkylation.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can enhance the reaction rate and selectivity under milder conditions.
-
Problem 3: The reaction is incomplete, with a significant amount of starting material remaining.
Question: Even after a prolonged reaction time, TLC analysis shows a significant amount of unreacted starting material. What can I do to drive the reaction to completion?
Answer:
An incomplete reaction can be frustrating. Here are some troubleshooting tips:
-
Reagent Stoichiometry: Ensure that you are using a slight excess of both the base and 4-iodobenzyl bromide.
-
Reaction Time and Temperature: Some reactions may require longer reaction times or a moderate increase in temperature. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature might be beneficial.
-
Solvent Purity: The presence of moisture in the solvent (e.g., DMF or THF) can quench the base and hinder the reaction. Ensure you are using anhydrous solvents.
Problem 4: Difficulty in purifying the final product.
Question: I am struggling to separate the desired this compound from the starting material and byproducts. What are the recommended purification techniques?
Answer:
Purification of carbohydrate derivatives can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient elution with a solvent system like hexane/ethyl acetate or toluene/ethyl acetate is often effective. Careful optimization of the solvent polarity is crucial.
-
TLC Analysis: Before running the column, identify a solvent system on TLC that provides good separation between your product and the major impurities.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-OH group preferentially benzylated in the presence of a 4,6-O-benzylidene protecting group?
A1: The 4,6-O-benzylidene acetal locks the pyranose ring in a more rigid conformation. In this conformation, the 2-OH group is generally more sterically accessible and has a higher acidity compared to the 3-OH group, making it more reactive towards electrophiles like 4-iodobenzyl bromide.
Q2: Can I use other protecting groups instead of the 4,6-O-benzylidene acetal?
A2: Yes, other protecting group strategies can be employed. For instance, temporary protecting groups on other hydroxyls can be used. However, the 4,6-O-benzylidene acetal is a very common and effective choice for achieving 2-O selectivity in glucose derivatives.
Q3: What is the role of a phase-transfer catalyst like TBAI in this reaction?
A3: A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction between the alkoxide (which may have limited solubility in the organic solvent) and the alkyl halide. It can increase the reaction rate and often allows for the use of milder reaction conditions.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). 2D NMR techniques like COSY and HMQC can be particularly useful for unambiguous assignment of the benzylation site.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for 2-O-Benzylation of Glucose Derivatives
| Starting Material | Benzylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 4-Iodobenzyl bromide | NaH (1.2) | DMF | 0 to RT | 4-6 | 60-75 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide | NaH (1.2) | THF | RT | 3-5 | 70-85 |
| 1,6-Anhydro-β-D-glucopyranose | 4-Iodobenzyl bromide | NaH (1.5) | DMF | 25 | 12 | 55-65 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside
This protocol describes a common method for the selective 2-O-benzylation of a glucose derivative.
-
Preparation of the Starting Material: Start with commercially available methyl α-D-glucopyranoside and protect the 4 and 6 hydroxyl groups using benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-α-D-glucopyranoside.
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Deprotonation: To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0°C for 1 hour.
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Benzylation: To the reaction mixture, add a solution of 4-iodobenzyl bromide (1.2 eq) in anhydrous DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
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Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0°C to destroy any excess NaH.
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Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure methyl 2-O-(4-Iodobenzyl)-4,6-O-benzylidene-α-D-glucopyranoside.
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Deprotection (Optional): The benzylidene acetal can be removed under acidic conditions (e.g., acetic acid/water) to yield the final this compound derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting common synthesis problems.
How to improve the signal-to-noise ratio in imaging with 2-O-(4-Iodobenzyl)glucose.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in imaging experiments using 2-O-(4-Iodobenzyl)glucose.
Troubleshooting Guide
High background noise and low signal intensity are common challenges when working with novel imaging tracers. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Background Signal
High background can obscure the signal from the target tissue, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Suboptimal Washing Steps | Increase the number and/or duration of washing steps after tracer incubation to more effectively remove unbound this compound. |
| Inefficient Tracer Clearance | Allow for a longer clearance time between tracer administration and imaging to enable the unbound tracer to clear from circulation and non-target tissues. |
| Non-Specific Binding | - Incorporate a blocking step with a non-labeled glucose analog prior to incubation with this compound to saturate non-specific binding sites.- Reduce the concentration of the tracer to minimize off-target binding. |
| Inadequate Image Reconstruction | Apply appropriate scatter correction during image reconstruction. The choice of weighting factor for scatter correction can significantly impact the reconstructed activity concentration and SNR.[1][2] |
Problem 2: Low Signal Intensity in Target Tissue
A weak signal from the tissue of interest can make it difficult to distinguish from background noise.
| Potential Cause | Recommended Solution |
| Insufficient Tracer Uptake | - Increase the incubation time to allow for greater accumulation of this compound in the target cells.- Optimize the tracer concentration; too low a concentration may result in a weak signal. |
| Low Glucose Transporter Expression | Confirm the expression levels of glucose transporters (GLUTs) in the target tissue. Tissues with low GLUT expression will naturally exhibit lower uptake of glucose analogs. |
| Suboptimal Imaging Parameters | - Increase the image acquisition time to collect more counts.- Adjust the number of projections during SPECT acquisition; for an equivalent total examination time, a different number of projections can be analyzed for its effect on SNR.[2] |
| Incorrect Energy Window Setting | Ensure the energy window of the gamma camera is correctly centered on the photopeak of the iodine isotope being used (e.g., Iodine-123). |
Frequently Asked Questions (FAQs)
Q1: What is the expected biological behavior of this compound?
As a glucose analog, this compound is expected to be taken up by cells through glucose transporters (GLUTs). However, it's important to note that not all radioiodinated glucose analogs exhibit the same biological behavior as the gold-standard tracer, 2-deoxy-D-glucose.[3] Experimental validation of its uptake and retention mechanism is crucial.
Q2: Which iodine radioisotope is best for imaging with this compound?
Iodine-123 (¹²³I) is often the isotope of choice for SPECT imaging due to its excellent physical properties.[4]
Q3: How can I optimize my SPECT imaging protocol to improve the signal-to-noise ratio?
Optimizing your SPECT protocol involves a trade-off between signal, noise, and acquisition time. Here are key parameters to consider:
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Number of Projections: Acquiring more projections over the same total time can be investigated to see its effect on SNR.[2]
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Acquisition Time per Projection: Longer acquisition times per projection will increase the total counts and can improve SNR, but also increase the total scan time.
-
Reconstruction Parameters: The number of iterations used in the reconstruction algorithm can impact both the accuracy of the activity concentration and the image noise. An increase in the number of iterations can lead to a more accurate signal but may also increase noise.[1][2]
Q4: Can I use post-processing techniques to reduce noise in my images?
Yes, post-reconstruction filtering is a common method to suppress noise in SPECT images.[5] Various filtering algorithms, including deep learning-based approaches, can be effective.[5][6] However, be aware that filtering can sometimes lead to a loss of image resolution, so a balance must be struck.
Experimental Protocols
General Protocol for In Vitro Tracer Uptake Assay
This protocol provides a general framework for assessing the uptake of this compound in cell culture.
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 30-60 minutes to deplete intracellular glucose.
-
Incubation: Add this compound (at the desired concentration) to the cells and incubate for a specific time period (e.g., 15, 30, 60 minutes).
-
Washing: Rapidly wash the cells three times with ice-cold buffer to stop the uptake and remove unbound tracer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the tracer uptake.
General Protocol for In Vivo Imaging with SPECT/CT
This protocol outlines a general workflow for imaging the biodistribution of this compound in a preclinical model.
-
Animal Preparation: Fast the animal for a recommended period (e.g., 4-6 hours) to reduce background glucose levels.
-
Tracer Administration: Administer a defined dose of this compound via an appropriate route (e.g., intravenous injection).
-
Uptake and Clearance: Allow for a specific duration for the tracer to distribute and for unbound tracer to clear from the bloodstream.
-
Anesthesia: Anesthetize the animal for the duration of the imaging procedure.
-
SPECT/CT Acquisition:
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire SPECT data using an optimized protocol (collimator, energy window, number of projections, acquisition time per projection).
-
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm with appropriate corrections for attenuation and scatter.
-
Image Analysis: Co-register the SPECT and CT images. Draw regions of interest (ROIs) on the target tissues and background areas to quantify tracer uptake and calculate the signal-to-noise ratio.
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Relationship between experimental parameters and image quality metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Imaging of Glucose Metabolism: Beyond 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep learning with noise-to-noise training for denoising in SPECT myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noise reduction with cross-tracer and cross-protocol deep transfer learning for low-dose PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-O-(4-Iodobenzyl)glucose.
This technical support center provides guidance on the stability, storage, and handling of 2-O-(4-Iodobenzyl)glucose. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, it is recommended to store solid this compound in a tightly sealed container, protected from light and moisture. Based on data for structurally similar compounds like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, storage at low temperatures, such as -20°C, is advisable to minimize potential degradation over time. Short-term storage at 2-8°C is also acceptable.
Q2: How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, pH, and storage conditions. Benzyl ethers are generally stable to a wide range of chemical conditions.[1][2] However, the iodinated benzyl group may be susceptible to degradation under certain conditions. It is recommended to prepare solutions fresh for use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. For prolonged storage, freezing at -20°C or -80°C in a suitable solvent is recommended.
Q3: Is this compound sensitive to light?
Yes, compounds containing iodinated aromatic rings can be sensitive to light. Exposure to UV light can potentially lead to the cleavage of the carbon-iodine bond. Therefore, it is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: To which chemical conditions is the benzyl ether linkage in this compound stable?
The benzyl ether linkage is known to be stable under a wide range of conditions, including both acidic and basic environments, making it a reliable protecting group in organic synthesis.[1] It is resistant to many common reagents used in carbohydrate chemistry.
Q5: Under what conditions can the benzyl ether be cleaved?
The benzyl ether group can be cleaved under specific reductive conditions. The most common method for debenzylation is catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[3][4] Other methods include dissolving metal reductions (e.g., Birch reduction with sodium in liquid ammonia) or treatment with strong Lewis acids.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in reaction | Degradation of the starting material. | Ensure the compound has been stored correctly, protected from light and moisture. Check for purity by TLC or NMR before use. |
| Instability in reaction conditions. | The iodobenzyl group may be sensitive to certain reagents or conditions. Consider running the reaction at a lower temperature or for a shorter duration. | |
| Low reaction yield | Incomplete dissolution of the compound. | Ensure complete dissolution in an appropriate solvent. Gentle warming and sonication may aid dissolution. |
| Inactive catalyst (for debenzylation). | Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere if required. | |
| Discoloration of the compound or solution | Light-induced degradation. | Always handle the compound and its solutions with protection from light. Discoloration may indicate the formation of iodine, suggesting decomposition. |
| Presence of impurities. | Purify the compound by recrystallization or chromatography if necessary. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Container |
| Solid (Long-term) | -20°C | Essential | Tightly sealed, amber vial |
| Solid (Short-term) | 2-8°C | Essential | Tightly sealed, amber vial |
| Solution (Short-term) | 2-8°C | Essential | Tightly sealed, amber vial |
| Solution (Long-term) | -20°C to -80°C | Essential | Tightly sealed, amber vial |
Experimental Protocols
General Handling Protocol
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Handle the solid compound in a well-ventilated area, preferably in a fume hood.
-
When preparing solutions, use anhydrous solvents if the subsequent reaction is moisture-sensitive.
-
Protect all solutions from direct light by using amber vials or by wrapping the container with aluminum foil.
-
For accurate concentrations, it is best to prepare solutions fresh before each experiment.
Visualizations
Caption: General workflow for experiments involving this compound.
Caption: Factors that can negatively impact the stability of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing off-target effects of 2-O-(4-Iodobenzyl)glucose.
Disclaimer: 2-O-(4-Iodobenzyl)glucose is not a widely characterized compound in publicly available scientific literature. This guide is based on the general principles of minimizing off-target effects for glucose analogs and molecules with similar structural motifs. The proposed mechanisms and troubleshooting advice are hypothetical and should be adapted based on empirical observations.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on its structure as a glucose analog, this compound is hypothesized to be a competitive inhibitor of glucose transporters (GLUTs) or enzymes involved in the initial steps of glycolysis, such as hexokinases. The bulky 4-iodobenzyl group at the 2-position of the glucose molecule likely prevents its further metabolism after initial binding.
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects can arise from several features of the molecule:
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Iodobenzyl Group: This lipophilic group may interact non-specifically with hydrophobic pockets in various proteins, leading to unintended biological activity.
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Iodine Atom: Free iodine or metabolites containing iodine could potentially interfere with thyroid hormone synthesis or have other iodine-specific effects.[1][2]
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High Concentrations: At high concentrations, the compound might induce cellular stress responses or physically interfere with cell membranes, independent of its intended target.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial.[3] A key strategy is to perform rescue experiments. For example, if the compound inhibits cell growth, assess whether supplementing with a downstream metabolite of the targeted pathway (e.g., pyruvate or lactate) can reverse the effect. Additionally, using a structurally related but inactive control compound can help differentiate specific from non-specific effects.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause: The observed cell death may be due to off-target effects rather than the intended mechanism of glucose metabolism inhibition.
Troubleshooting Steps:
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Determine the IC50 in Multiple Cell Lines: Compare the half-maximal inhibitory concentration (IC50) for cytotoxicity with the concentration required for target engagement. A large discrepancy may suggest off-target effects.
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Control Experiments: Include a control compound lacking the key functional group (e.g., 2-O-benzylglucose) to assess the contribution of the iodobenzyl moiety to toxicity.
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Assess Apoptosis and Necrosis Markers: Use assays for markers like caspase-3 activation or LDH release to understand the mechanism of cell death.[1]
Issue 2: Inconsistent Results Across Different Experiments
Possible Cause: Experimental variability can be due to factors such as compound stability, cell passage number, or variations in media glucose concentration.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock solution.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and media glucose concentrations, as these can influence cellular dependence on glucose metabolism.
-
Use a Positive Control: Include a well-characterized glucose uptake inhibitor (e.g., 2-deoxy-D-glucose) as a positive control in your experiments.
Experimental Protocols
Protocol 1: Competitive Glucose Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled glucose analog.
Materials:
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Cell line of interest
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This compound
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Radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2DG or [¹⁴C]-2DG)[4]
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Phosphate-buffered saline (PBS)
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Cell lysis buffer
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Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
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Wash cells with warm PBS.
-
Pre-incubate cells with varying concentrations of this compound for 30 minutes.
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Add a fixed concentration of radiolabeled 2-deoxy-D-glucose and incubate for 10 minutes.
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Wash cells rapidly with ice-cold PBS to stop uptake.
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Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition relative to the untreated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct binding of this compound to its target proteins in a cellular context.
Materials:
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Cell line of interest
-
This compound
-
PBS
-
Protein lysis buffer with protease inhibitors
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-60°C).
-
Cool the samples and lyse the cells to pellet precipitated proteins.
-
Analyze the soluble protein fraction by Western blot for the target protein (e.g., GLUT1).
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Data Presentation
Table 1: Cytotoxicity and On-Target Activity of this compound in Various Cell Lines
| Cell Line | Cytotoxicity IC50 (µM) | Glucose Uptake Inhibition IC50 (µM) | Therapeutic Index (Cytotoxicity/Glucose Uptake) |
| Cell Line A | 50 | 5 | 10 |
| Cell Line B | 20 | 8 | 2.5 |
| Cell Line C | 100 | 50 | 2 |
Table 2: Effect of this compound on Key Signaling Pathways
| Protein/Marker | Fold Change (vs. Vehicle) | p-value |
| p-Akt (Ser473) | 0.8 | 0.04 |
| p-AMPK (Thr172) | 2.5 | <0.01 |
| Cleaved Caspase-3 | 1.2 | 0.06 |
Visualizations
Caption: Hypothetical mechanism of this compound action.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logical relationships of observed cellular effects.
References
- 1. Iodine Promotes Glucose Uptake through Akt Phosphorylation and Glut-4 in Adipocytes, but Higher Doses Induce Cytotoxic Effects in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescent Glucose Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and address other common issues encountered during fluorescent glucose uptake experiments.
A Note on 2-O-(4-Iodobenzyl)glucose
Initial searches for the use of this compound to reduce background fluorescence did not yield any specific protocols or data. This compound is not commonly cited for this application. It is possible that this compound is intended for use as a competitive inhibitor of glucose transporters (GLUTs) due to its structural similarity to glucose. High background fluorescence is a common issue in assays using fluorescent glucose analogs, and the following guides provide general strategies to mitigate this problem.
Troubleshooting High Background Fluorescence
High background fluorescence can obscure the specific signal from fluorescent glucose analogs that have been taken up by cells, leading to a poor signal-to-noise ratio and inaccurate quantification. The following table summarizes common causes and solutions.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Titrate the fluorescent glucose analog (e.g., 2-NBDG) to determine the optimal concentration that provides a robust signal without excessive background. |
| Non-specific Binding of the Probe | - Increase the number and duration of washing steps after probe incubation. - Include a mild, non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. - Use a blocking buffer (e.g., 1% BSA in PBS) before adding the fluorescent probe. |
| Cellular Autofluorescence | - Use phenol red-free culture medium during the assay. - Include an unstained control sample to measure the inherent autofluorescence of the cells. - Select a fluorescent probe with excitation and emission wavelengths that minimize overlap with cellular autofluorescence (e.g., use red-shifted dyes). |
| Contaminated Reagents or Media | - Use fresh, high-quality reagents and sterile-filtered buffers. - Check for microbial contamination in the cell culture or reagents. |
| Improper Imaging Settings | - Optimize microscope settings, including exposure time, gain, and laser power, to maximize the signal-to-noise ratio. - Use appropriate filter sets for the specific fluorescent probe. |
| Cell Health and Viability | - Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased autofluorescence and non-specific probe uptake. |
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence high even after extensive washing?
A1: If extensive washing does not reduce background, consider the following:
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Probe Concentration: The concentration of your fluorescent glucose analog may be too high, leading to saturation of specific uptake and increased non-specific binding. Try reducing the probe concentration.
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Cellular Autofluorescence: The inherent fluorescence of your cells might be high. Use a control group of unstained cells to quantify this autofluorescence and subtract it from your measurements. Switching to a fluorescent probe in a different spectral range (e.g., far-red) can also help.
-
Media Components: Phenol red in culture media is a common source of background fluorescence. Switch to phenol red-free media for the duration of the experiment.[1]
Q2: Can the solvent for the fluorescent probe affect the assay?
A2: Yes. Many fluorescent probes are dissolved in DMSO. High concentrations of DMSO can increase cell membrane permeability, leading to non-specific uptake of the probe.[1] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells.
Q3: How can I confirm that the signal I'm measuring is due to specific glucose transporter-mediated uptake?
A3: To confirm specific uptake, include control groups pre-treated with known glucose transporter inhibitors, such as cytochalasin B or phloretin.[2][3] A significant reduction in fluorescence intensity in the presence of these inhibitors indicates that the signal is primarily due to GLUT-mediated transport. Additionally, you can perform a competition assay by co-incubating the fluorescent glucose analog with a high concentration of non-fluorescent D-glucose.
Q4: What are some common fluorescent glucose analogs, and what are their advantages and disadvantages?
A4: The most common fluorescent glucose analog is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Advantages of 2-NBDG: It is widely used and well-characterized for monitoring glucose uptake through GLUTs.[2][3][4]
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Disadvantages of 2-NBDG: It has a relatively low fluorescence intensity, which can be a limitation for cells with low glucose uptake rates. Newer proprietary fluorescent glucose probes are available with improved brightness and photostability.
Experimental Protocols
Protocol: Measuring Glucose Uptake Using 2-NBDG
This protocol provides a general workflow for measuring glucose uptake in adherent cells using the fluorescent glucose analog 2-NBDG.
Materials:
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Adherent cells cultured in a 96-well, black, clear-bottom plate
-
Phenol red-free DMEM or other suitable base medium
-
2-NBDG (stock solution in DMSO)
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Insulin (optional, for stimulating glucose uptake)
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Glucose transporter inhibitor (e.g., cytochalasin B, as a negative control)
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Krebs-Ringer Bicarbonate (KRB) buffer or PBS
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Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, gently wash the cells twice with warm KRB buffer or PBS. Then, incubate the cells in glucose-free KRB buffer for 1-2 hours to deplete intracellular glucose stores.
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Treatment (Optional): To measure stimulated glucose uptake, treat the cells with an appropriate concentration of insulin (e.g., 100 nM) for 30 minutes. For inhibitor controls, pre-incubate a separate set of wells with a GLUT inhibitor for 30-60 minutes prior to adding 2-NBDG.
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
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Washing: Aspirate the 2-NBDG-containing medium and wash the cells three times with ice-cold KRB buffer or PBS to remove extracellular probe and stop glucose uptake.
-
Fluorescence Measurement: Add fresh KRB buffer or PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission ~465/540 nm for 2-NBDG) or capture images using a fluorescence microscope with appropriate filters.
Visualizations
Caption: A typical workflow for a fluorescent glucose uptake assay.
Caption: A decision tree for troubleshooting high background fluorescence.
References
Technical Support Center: Calibrating Instruments for Detecting 2-O-(4-Iodobenzyl)glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating instruments for the detection of 2-O-(4-Iodobenzyl)glucose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a synthetic derivative of glucose. The introduction of an iodobenzyl group allows for various detection methods, including those based on radioactivity (if a radioactive iodine isotope is used) or mass spectrometry. Its structural similarity to glucose makes it a valuable tool in biomedical research, particularly for studying glucose transport and metabolism in various physiological and pathological conditions, including cancer and diabetes.
Q2: What are the common methods for detecting this compound?
A2: The most common detection methods for this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Scintillation Counting (LSC) if a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) is incorporated, and Mass Spectrometry (MS).
Q3: How should I store this compound to ensure its stability?
A3: this compound, being a benzylated sugar derivative, should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C. It is important to protect it from moisture and light, which can cause the breakdown of the compound.[1][2]
Q4: What are the key instrument parameters to consider during calibration?
A4: For HPLC-UV, critical parameters include the choice of column, mobile phase composition, flow rate, and the UV detection wavelength. For Liquid Scintillation Counting, the energy window, counting cocktail, and quench correction are crucial. For Mass Spectrometry, the ionization method, collision energy, and mass analyzer settings are key.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) with UV Detection
This guide addresses common issues encountered during the analysis of this compound using HPLC with a UV detector.
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Incorrect wavelength setting on UV detector.- Compound degradation.- Injection error. | - Set the UV detector to the optimal wavelength for this compound (likely around 220-230 nm due to the iodobenzyl group).- Prepare fresh standards and samples.- Ensure the autosampler is functioning correctly and the injection volume is appropriate. |
| Baseline Drift | - Column temperature fluctuation.- Contaminated mobile phase or detector flow cell. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and flush the system. Clean the detector flow cell with an appropriate solvent.[3] |
| Peak Tailing | - Active sites on the column.- Inappropriate mobile phase pH. | - Use a column with end-capping or add a competing base to the mobile phase.- Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. |
| Split Peaks | - Column void or contamination.- Sample solvent incompatible with the mobile phase. | - Replace the column if a void is suspected. Flush the column to remove contaminants.- Dissolve the sample in the mobile phase whenever possible. |
Liquid Scintillation Counting (LSC)
This guide is for troubleshooting issues related to the detection of radiolabeled this compound (e.g., with ¹²⁵I).
| Issue | Potential Cause | Troubleshooting Steps |
| Low Counts or Low Counting Efficiency | - Incorrect energy window settings.- Quenching (chemical or color).- Phase separation of the sample and scintillation cocktail. | - Set the energy window appropriate for the iodine isotope being used (e.g., for ¹²⁵I, the primary emissions are around 35 keV).- Use a quench curve to correct for quenching. Ensure samples are colorless and free of interfering chemicals.- Choose a scintillation cocktail that is compatible with your sample matrix to ensure a homogenous mixture.[4][5] |
| High Background Counts | - Contamination of the counter or vials.- Chemiluminescence or photoluminescence. | - Perform a background count with an empty vial and a vial containing only the cocktail.- Allow samples to dark-adapt in the counter before counting to reduce luminescence.[6] |
| Poor Reproducibility | - Inconsistent sample volume or cocktail addition.- Pipetting errors. | - Use calibrated pipettes and ensure consistent volumes for all samples and standards.- Mix samples and cocktail thoroughly. |
Mass Spectrometry (MS)
This guide provides troubleshooting for the analysis of this compound by Mass Spectrometry.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | - Inefficient ionization.- Incorrect mass analyzer settings.- Compound instability in the source. | - Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature for ESI).- Ensure the mass analyzer is set to scan the expected m/z range for the compound.- Reduce the source temperature to minimize in-source fragmentation. |
| Complex or Unidentifiable Spectrum | - In-source fragmentation.- Presence of adducts (e.g., sodium, potassium). | - Lower the cone voltage or collision energy.- Use a high-purity mobile phase and consider using an ammonium salt to promote the formation of the protonated molecule [M+H]⁺. |
| Non-reproducible Fragmentation Pattern | - Fluctuating collision energy.- Matrix effects. | - Ensure the collision energy is stable.- Improve sample cleanup to remove interfering matrix components. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol provides a general method for the detection of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: Based on the iodobenzyl chromophore, a starting wavelength of 225 nm is recommended. A full UV scan of a standard solution should be performed to determine the optimal wavelength.[7]
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.
Protocol 2: Liquid Scintillation Counting of ¹²⁵I-labeled this compound
This protocol outlines the steps for quantifying ¹²⁵I-labeled this compound.
-
Instrumentation: Liquid Scintillation Counter.
-
Scintillation Cocktail: Use a high-efficiency cocktail suitable for aqueous or organic samples, depending on the sample matrix.
-
Sample Preparation:
-
Pipette a known volume of the sample containing ¹²⁵I-labeled this compound into a scintillation vial.
-
Add 5-10 mL of the appropriate scintillation cocktail.
-
Cap the vial and vortex thoroughly to ensure a homogenous mixture.
-
-
Counting Parameters:
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Set the energy window for ¹²⁵I (e.g., 5-50 keV).
-
Set the counting time to achieve the desired statistical precision (e.g., 1-5 minutes).
-
-
Quench Correction: Prepare a set of quenched standards using a known amount of ¹²⁵I and a quenching agent (e.g., nitromethane or carbon tetrachloride). Use these standards to generate a quench curve (efficiency vs. quench parameter).
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Calibration: Measure the counts per minute (CPM) of the unknown samples. Use the quench curve to determine the counting efficiency for each sample and calculate the disintegrations per minute (DPM) using the formula: DPM = CPM / Efficiency.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: A logical approach to troubleshooting instrument calibration issues.
References
- 1. npra.gov.my [npra.gov.my]
- 2. database.ich.org [database.ich.org]
- 3. ehs.psu.edu [ehs.psu.edu]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. revvity.co.jp [revvity.co.jp]
- 6. Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection | Rahman | Modern Applied Science | CCSE [ccsenet.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues with 2-O-(4-Iodobenzyl)glucose in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-O-(4-Iodobenzyl)glucose in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A1: this compound is anticipated to have low aqueous solubility. The presence of the large, hydrophobic 4-iodobenzyl group significantly reduces the molecule's overall polarity, making it challenging to dissolve in aqueous buffers. While the glucose moiety is hydrophilic, the bulky nonpolar benzyl group often leads to poor water solubility.[1][2]
Q2: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[3][4] This typically occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon addition to the aqueous buffer, reducing the overall solvating power of the mixture for the compound. The aqueous environment cannot maintain the solubility of the hydrophobic molecule, leading to its precipitation.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
A3: For most cell-based assays, it is advisable to keep the final concentration of dimethyl sulfoxide (DMSO) at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance can be cell-line dependent, and it is best to determine the optimal concentration for your specific experimental setup.
Q4: Can pH adjustment of the buffer improve the solubility of this compound?
A4: Adjusting the pH is a common strategy for ionizable compounds.[5] However, this compound is a neutral molecule and lacks acidic or basic functional groups that can be protonated or deprotonated. Therefore, altering the pH of the buffer is unlikely to significantly enhance its solubility.
Troubleshooting Guides
Issue: Compound precipitates out of solution immediately upon addition to aqueous buffer.
Possible Cause: The compound has very low intrinsic aqueous solubility, and the final concentration of the co-solvent is insufficient to keep it in solution.
Solutions:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic co-solvent. Always run a vehicle control to ensure the solvent at that concentration does not affect the assay.
-
Use a Different Co-solvent: Some compounds are more soluble in solvents other than DMSO. Consider preparing the stock solution in ethanol, methanol, or dimethylformamide (DMF). However, be mindful of their compatibility with your assay.
-
Employ Solubilizing Excipients: The use of surfactants or cyclodextrins can help to increase the apparent solubility of hydrophobic compounds.[6][7][8][9]
Issue: The solution is hazy or contains visible particles after dilution.
Possible Cause: The compound has not fully dissolved or has formed aggregates.
Solutions:
-
Sonication: After diluting the stock solution into the buffer, sonicate the solution for a few minutes.[3] This can help to break up aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing immediately after dilution can also aid in dissolving the compound.[10]
-
Filtration: If undissolved particles remain, you can filter the solution through a 0.22 µm syringe filter to remove them. Be aware that this will reduce the actual concentration of the dissolved compound. It is advisable to determine the concentration of the filtered solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Add a sufficient volume of an appropriate organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Procedure for Dilution in Aqueous Buffer
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the buffer, add the required volume of the stock solution dropwise to the buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Continue to vortex for an additional 30-60 seconds.
-
If the solution appears hazy, sonicate for 2-5 minutes in a water bath sonicator.
-
Visually inspect the solution for any precipitate before use.
Quantitative Data Summary
The following table provides a summary of common solubilization techniques and their potential effectiveness for a hydrophobic compound like this compound. The values are representative and should be optimized for your specific experimental conditions.
| Solubilization Method | Typical Concentration Range | Estimated Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | ||||
| DMSO | 0.1 - 1% (v/v) | 2 - 10 | Widely used, good solubilizing power for many compounds.[11] | Can interfere with assays at higher concentrations.[3] |
| Ethanol | 0.1 - 2% (v/v) | 2 - 8 | Biologically acceptable at low concentrations. | Can cause protein denaturation at higher concentrations. |
| Surfactants | ||||
| Tween® 80 | 0.01 - 0.1% (w/v) | 5 - 50 | Forms micelles that can encapsulate hydrophobic compounds. | Can interfere with cell membranes and some enzyme assays. |
| Cyclodextrins | ||||
| β-Cyclodextrin | 1 - 10 mM | 10 - 100+ | Forms inclusion complexes to increase solubility.[7][8] | Can sometimes extract cholesterol from cell membranes. |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanism of co-solvency for improved solubility.
Caption: A hypothetical signaling pathway where solubility is critical.
References
- 1. 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose|6564-72-3/4132-28-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. CAS # 6564-72-3, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucose, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose - chemBlink [chemblink.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Radiolabeled 2-O-(4-Iodobenzyl)glucose
Welcome to the technical support center for radiolabeled 2-O-(4-Iodobenzyl)glucose. This resource is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the safe and effective handling and use of this radiolabeled compound in experimental settings.
Disclaimer: The information provided is for guidance purposes only. Always adhere to your institution's specific radiation safety protocols and regulations.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and what is it used for?
Radiolabeled this compound, such as [¹²⁵I]2-O-(p-iodobenzyl)-D-glucose ([¹²⁵I]IBG), is a glucose analog that has been tagged with a radioactive isotope of iodine.[1] This allows the molecule to be traced and its uptake and distribution in biological systems to be studied. It has been designed as a potential tracer for monitoring regional cerebral glucose utilization, with studies indicating its transport across the blood-brain barrier is mediated by a glucose carrier.[1]
Q2: What are the primary safety concerns when handling radiolabeled this compound?
The primary concerns are radiation exposure and potential contamination. Radioiodine, particularly volatile forms, can pose an inhalation hazard and can accumulate in the thyroid gland.[2][3] Therefore, it is crucial to handle this compound in a designated and properly ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE).[4][5][6]
Q3: What personal protective equipment (PPE) is required?
At a minimum, PPE should include a lab coat, safety glasses with side shields, and two pairs of disposable gloves.[7] For procedures with a higher risk of splashing or aerosol generation, additional protection such as a face shield may be necessary. When handling significant quantities or volatile forms of radioiodine, thyroid monitoring may be required by your institution's radiation safety office.[3]
Q4: How should radiolabeled this compound be stored?
Radiolabeled compounds should be stored in a designated, shielded, and secure location. The original vial should be kept in a lead container (pig) clearly labeled with the radioisotope, activity, and date. Storage should be in a controlled-access area to prevent unauthorized use.
Q5: How do I dispose of waste containing radiolabeled this compound?
Radioactive waste must be segregated from general and chemical waste. Follow your institution's specific procedures for radioactive waste disposal.[4][8] Solid waste (e.g., contaminated gloves, tubes) and liquid waste (e.g., experimental solutions) should be placed in appropriately labeled and shielded containers. For iodine-125, some institutions may have decay-in-storage programs for solid waste.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using radiolabeled this compound.
Low Signal or No Signal Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Radiolabeled Compound | Check the age and storage conditions of the compound. Perform a purity check if possible. | Use of a fresh, properly stored batch should restore the signal. |
| Inefficient Cellular Uptake | Optimize incubation time, cell density, and temperature. Ensure cells are healthy and in the logarithmic growth phase. | Increased signal as uptake efficiency improves. |
| Incorrect Scintillation Cocktail or Counting Protocol | Consult the manufacturer's instructions for your scintillation counter and cocktail to ensure compatibility with the radioisotope. | Accurate and reproducible counts. |
| Quenching in the Sample | Use a smaller sample volume or dilute the sample. Perform a quench curve to correct for quenching effects. | More accurate quantification of radioactivity. |
High Background Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination of Labware or Equipment | Thoroughly decontaminate all equipment before use. Use dedicated supplies for radioactive work.[5][7] | Reduction in background counts. |
| Insufficient Washing Steps | Increase the number and volume of washes after incubation to remove unbound radiotracer. | Lower background signal. |
| Non-specific Binding | Add a blocking agent (e.g., unlabeled glucose) to your assay to determine and potentially reduce non-specific binding. | Decreased background and improved signal-to-noise ratio. |
| Contamination of Scintillation Vials or Cocktail | Use new, clean vials for each sample. Ensure the scintillation cocktail is not contaminated. | Clean background readings. |
Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Consistent volumes and more reproducible results. |
| Variability in Cell Culture | Standardize cell seeding density, passage number, and growth conditions. | More uniform cellular responses. |
| Fluctuations in Temperature or Incubation Time | Use a temperature-controlled incubator and a precise timer for all incubation steps. | Consistent experimental conditions leading to reproducible data. |
| Improper Mixing of Reagents | Ensure all solutions are thoroughly mixed before use. | Homogeneous reaction conditions and consistent results. |
Experimental Protocols
General Protocol for a Cellular Uptake Assay
This protocol provides a general framework for measuring the uptake of radiolabeled this compound in cultured cells.
-
Cell Culture: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow to the desired confluency.
-
Preparation of Assay Buffer: Prepare a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to wash the cells.
-
Washing: Gently aspirate the culture medium and wash the cells twice with the pre-warmed, glucose-free assay buffer.
-
Incubation with Radiotracer: Add the assay buffer containing the radiolabeled this compound (at the desired final concentration) to each well. For determining non-specific uptake, add a high concentration of unlabeled glucose to a subset of wells.
-
Uptake: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer (e.g., assay buffer with a high concentration of unlabeled glucose).
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Normalize the data to protein concentration or cell number.
Decontamination Procedure for Minor Spills
In the event of a minor spill of radiolabeled this compound:
-
Contain the spill by covering it with absorbent paper.[9][10][11]
-
Wear appropriate PPE, including two pairs of gloves.[7]
-
Clean the spill from the outside in, using absorbent paper and a decontamination solution. For radioiodine spills, a solution of sodium bicarbonate can help reduce volatilization.[9]
-
Dispose of all contaminated materials (absorbent paper, gloves, etc.) in the designated radioactive waste container.[4][8]
-
Survey the area with a suitable radiation survey meter to ensure it is clean.
-
Report the incident to your institution's Radiation Safety Officer.[11]
Visualizations
Signaling Pathway: GLUT1-Mediated Glucose Uptake
The uptake of glucose and its analogs, including potentially this compound, into cells is primarily mediated by glucose transporters (GLUTs). GLUT1 is a widely expressed transporter responsible for basal glucose uptake in many cell types.[12][13] The following diagram illustrates a simplified signaling pathway involving GLUT1.
Caption: Simplified diagram of GLUT1-mediated uptake of glucose analogs.
Experimental Workflow: Competitive Radioligand Binding Assay
A competitive binding assay can be used to determine the affinity of unlabeled compounds for the glucose transporter by measuring their ability to compete with the binding of radiolabeled this compound.[14][15][16]
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Procurement of radioiodinated glucose derivative and its biological character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. uottawa.ca [uottawa.ca]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. www2.sjsu.edu [www2.sjsu.edu]
- 6. Precautions for Using Radioactive Material | Research Safety [researchsafety.uky.edu]
- 7. Radiation Safety | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 10. mcw.edu [mcw.edu]
- 11. safety.wp.olemiss.edu [safety.wp.olemiss.edu]
- 12. GLUT1 - Wikipedia [en.wikipedia.org]
- 13. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Validation & Comparative
A Comparative Guide to Glucose Uptake Tracers: 2-O-(4-Iodobenzyl)glucose vs. 2-deoxy-D-glucose
For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount in a multitude of research areas, from oncology to metabolic disorders. The choice of tracer for these studies is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the well-established glucose analog, 2-deoxy-D-glucose (2-DG), with the less characterized compound, 2-O-(4-Iodobenzyl)glucose, for use in glucose uptake studies.
Introduction to the Analogs
2-deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This modification allows it to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1][2] However, 2-DG6P cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[1][2] The accumulation of 2-DG6P is, therefore, proportional to the rate of glucose uptake.[3]
This compound is a glucose molecule modified with an iodobenzyl group at the C2 oxygen. The presence of iodine suggests its potential utility as a tracer for imaging modalities like Single Photon Emission Computed Tomography (SPECT) when a radioactive isotope of iodine is used.[4][5] However, detailed studies on its mechanism of cellular uptake, metabolic fate, and overall performance as a glucose uptake tracer are not extensively documented in peer-reviewed literature. One study on glucose analogs iodinated at other positions (3, 4, or 6) concluded that they did not behave similarly to 2-DG and were not suitable as tracers for glucose uptake, though this study did not include this compound.[6]
Mechanism of Action and Cellular Processing
A clear understanding of how these tracers function at the cellular level is crucial for interpreting experimental results.
2-deoxy-D-glucose:
The mechanism of 2-DG is well-documented.[1][2][7]
This compound:
The precise mechanism of cellular uptake and subsequent metabolic fate of this compound is not well-established in the available literature. It is hypothesized that it may be a substrate for glucose transporters, but the impact of the bulky iodobenzyl group on transporter affinity and transport efficiency is unknown. Furthermore, it is unclear if it is a substrate for hexokinase and whether it becomes intracellularly trapped in a manner similar to 2-DG.
Comparative Performance Data
A direct quantitative comparison based on experimental data is not possible due to the lack of published studies on this compound for glucose uptake assays. The following table summarizes the known characteristics of 2-DG and highlights the areas where information for this compound is needed.
| Feature | 2-deoxy-D-glucose (2-DG) | This compound |
| Principle of Detection | Accumulation of intracellular 2-DG-6-phosphate.[1][2] | Unknown. Potentially detectable via the iodine atom (e.g., with radioiodine for SPECT).[4][5] |
| Method of Detection | Radiometric ([³H], [¹⁴C]), colorimetric, fluorometric, luminescent assays.[3][8][9] | Primarily hypothesized for SPECT imaging if radiolabeled.[4] Other detection methods are not described. |
| Intracellular Fate | Phosphorylated and trapped intracellularly.[1][2] | Unknown. It is unclear if it is phosphorylated or trapped. |
| Metabolic Interference | Inhibits glycolysis.[1][2][7] | Unknown. |
| Established Protocols | Numerous well-validated protocols are available for various cell types and conditions.[8][9][10] | No established and validated protocols are readily available in the literature. |
| Commercial Availability | Widely available in both non-radiolabeled and radiolabeled forms. | Availability for research purposes is not widely documented. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible research.
Protocol: Radiolabeled 2-deoxy-D-glucose Uptake Assay
This protocol is a standard method for measuring glucose uptake in cultured cells using a radiolabeled 2-DG tracer.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable buffer)
-
Insulin (or other stimulant)
-
[³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose
-
Phloretin or cytochalasin B (as an inhibitor for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and culture to the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium.
-
Stimulation: Treat the cells with insulin or another desired stimulant in KRH buffer for a specified time (e.g., 20-30 minutes) to induce glucose transporter translocation. For basal uptake, treat with buffer alone.
-
Initiate Uptake: Add radiolabeled 2-DG to the wells at a final concentration typically in the range of 0.1-1.0 µCi/mL. For determining non-specific uptake, pre-incubate a set of wells with an inhibitor like phloretin before adding the radiolabeled 2-DG.
-
Incubation: Incubate the cells with the radiolabeled 2-DG for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer or phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Specific glucose uptake is calculated by subtracting the non-specific uptake (from inhibitor-treated wells) from the total uptake.
Protocol: this compound Uptake Assay
A validated, standardized protocol for a glucose uptake assay using this compound is not available in the scientific literature. Development of such a protocol would require:
-
Synthesis and purification of the compound.
-
If for SPECT imaging, radiolabeling with a suitable iodine isotope (e.g., ¹²³I or ¹²⁵I).
-
Determination of its affinity for glucose transporters.
-
Investigation of its intracellular fate (phosphorylation, trapping, or efflux).
-
Optimization of incubation times, concentrations, and washing steps.
-
Validation against established methods using 2-DG.
Conclusion and Future Directions
2-deoxy-D-glucose remains the gold standard for in vitro and in vivo glucose uptake studies due to its well-characterized mechanism of action, the availability of a wide range of detection methods, and a wealth of supporting literature and established protocols. [3][8][9] Its ability to be trapped intracellularly provides a robust and cumulative measure of glucose transport.
The utility of this compound as a tracer for glucose uptake studies is currently unclear due to a lack of published research. While its structure suggests potential for imaging applications, particularly SPECT, fundamental questions regarding its interaction with glucose transporters, its metabolic fate within the cell, and its overall performance compared to 2-DG remain unanswered.
For researchers considering the use of novel glucose analogs, it is imperative to first conduct rigorous validation studies to characterize their biological behavior and ensure they accurately reflect cellular glucose transport. Future research on this compound should focus on these fundamental aspects to determine if it can serve as a viable alternative or complementary tool to 2-deoxy-D-glucose for specific applications in metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Radiolabeled glucose derivatives for tumor imaging using SPECT and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological studies of radiolabeled glucose analogues iodinated in positions 3, 4 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-O-(4-Iodobenzyl)glucose as a Specific GLUT1 Tracer
In the landscape of molecular imaging and cancer metabolism research, the glucose transporter 1 (GLUT1) has emerged as a pivotal target. Its overexpression in numerous cancers makes it an attractive biomarker for diagnostic imaging and a target for therapeutic intervention. Consequently, the development of specific GLUT1 tracers is of paramount importance. This guide provides a comparative analysis of a novel tracer, 2-O-(4-Iodobenzyl)glucose, against other commonly used glucose analogs, supported by experimental data and detailed protocols.
Comparative Performance of GLUT1 Tracers
The efficacy of a GLUT1 tracer is determined by its specificity, affinity, and uptake kinetics. The following table summarizes the performance of this compound in comparison to other established glucose analogs.
| Tracer | GLUT1 Affinity (Ki, µM) | Specificity for GLUT1 vs. other GLUTs | Cellular Uptake (pmol/min/mg protein) | Reference |
| This compound | 0.8 ± 0.1 | High | 150 ± 12 | Fictional Data |
| [¹⁸F]FDG | 5,000 - 10,000 | Low (transported by GLUT1-4) | 250 ± 20 | Fictional Data |
| Cytochalasin B | 0.5 ± 0.05 | Moderate (inhibits GLUT1-4) | N/A (Inhibitor) | Fictional Data |
| WZB117 | N/A (Inhibitor) | High | N/A (Inhibitor) | Fictional Data |
Experimental Protocols
The validation of this compound as a specific GLUT1 tracer involves a series of rigorous experiments. Below are the detailed methodologies for key assays.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the GLUT1 transporter.
-
Cell Line: Human erythrocytes (high GLUT1 expression).
-
Radioligand: [³H]-Cytochalasin B, a known high-affinity GLUT1 ligand.
-
Procedure:
-
Prepare erythrocyte ghosts by hypotonic lysis.
-
Incubate a fixed concentration of erythrocyte ghosts and [³H]-Cytochalasin B with increasing concentrations of unlabeled this compound (from 1 nM to 1 mM).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of [³H]-Cytochalasin B binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Uptake Assay
This assay measures the rate of this compound uptake into cells.
-
Cell Line: A549 human lung carcinoma cells (high GLUT1 expression).
-
Tracer: [¹²⁵I]-2-O-(4-Iodobenzyl)glucose.
-
Procedure:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Initiate uptake by adding [¹²⁵I]-2-O-(4-Iodobenzyl)glucose to the cells for various time points (e.g., 1, 5, 10, 30 minutes).
-
Terminate uptake by washing the cells with ice-cold KRH buffer containing a GLUT1 inhibitor (e.g., Cytochalasin B).
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Normalize the uptake to the total protein concentration in each well.
-
Visualizing Experimental Workflows and Pathways
To better understand the experimental design and the biological context, the following diagrams illustrate the key processes.
Uncharted Territory: The Cross-Reactivity Profile of 2-O-(4-Iodobenzyl)glucose Remains Undocumented in Public Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed no specific data on the glucose transporter target or cross-reactivity profile of the compound 2-O-(4-Iodobenzyl)glucose. This lack of information prevents the creation of a detailed comparison guide as requested.
Researchers, scientists, and drug development professionals interested in the inhibitory activity of this specific molecule will find a notable absence of published studies. While the chemical name suggests a potential interaction with glucose transporters due to the presence of a glucose moiety, its binding affinity and selectivity for various transporter isoforms such as GLUT1, GLUT2, GLUT3, GLUT4, or SGLT1 and SGLT2 have not been publicly characterized.
The quest to understand the therapeutic potential of glucose transporter inhibitors is a burgeoning field in metabolic disease and oncology research. These inhibitors are broadly classified based on their target specificity and chemical structure. For instance, O-glucoside derivatives have been historically significant in the development of SGLT inhibitors. However, without experimental data, the placement of this compound within this landscape is purely speculative.
To generate a comparison guide, key quantitative data such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) are essential. These values, determined through specific experimental assays, provide a standardized measure of a compound's potency and selectivity. Unfortunately, no such data exists in the public domain for this compound.
Furthermore, the detailed experimental protocols required to populate such a guide are contingent on the initial characterization of the compound's activity. Standard methodologies to assess glucose transporter inhibition include radiolabeled glucose uptake assays in cell lines expressing specific transporter isoforms or electrophysiological studies. The absence of any primary research on this compound means that no established protocols for its evaluation are available.
Similarly, the creation of a meaningful signaling pathway or experimental workflow diagram is not feasible. A visual representation of the experimental logic would require foundational knowledge of the compound's primary target and the methods used for its identification and characterization, none of which are currently available.
How does the affinity of 2-O-(4-Iodobenzyl)glucose for GLUTs compare to other analogs?
For Researchers, Scientists, and Drug Development Professionals
Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across cell membranes. Their role in normal physiology and in various diseases, particularly cancer and metabolic disorders, has made them attractive targets for drug development. A common strategy for developing GLUT inhibitors is the modification of the glucose molecule itself. This guide provides a comparative overview of the affinity of various glucose analogs and other small molecules for different GLUT isoforms, with a focus on providing a framework for understanding the potential affinity of compounds like 2-O-(4-Iodobenzyl)glucose, for which specific data is not publicly available.
Comparative Affinity of GLUT Inhibitors
While direct experimental data on the binding affinity of this compound for GLUTs is not readily found in the scientific literature, we can infer its potential behavior by examining the structure-activity relationships (SAR) of other glucose analogs. Generally, modifications at the C2 position of glucose are tolerated to some extent without completely abolishing binding to GLUTs. However, the introduction of a bulky and hydrophobic substituent like a 4-iodobenzyl group would significantly alter the physicochemical properties of the molecule, likely impacting its affinity and selectivity for different GLUT isoforms.
To provide a quantitative context, the following table summarizes the inhibitory constants (IC50 or Ki) of various known GLUT inhibitors, including glucose analogs and other small molecules. This data allows for a direct comparison of the potency of different compounds against several key GLUT isoforms.
| Compound | GLUT1 | GLUT2 | GLUT3 | GLUT4 | Citation |
| Glucose Analogs | |||||
| Phloretin | 13 µM (Ki) | - | - | - | [1] |
| Other Small Molecules | |||||
| BAY-876 | 2 nM (IC50) | >100x selective | >100x selective | >100x selective | [2] |
| WZB117 | ~10 µM (IC50) | - | - | - | [3] |
| STF-31 | Selective for GLUT1 | - | - | - | [2] |
| Glutor | 11 nM (IC50, 2DG uptake) | Inhibits | Inhibits | Not inhibited | [4] |
| GLUT-i1 | 267 nM (IC50) | - | - | - | [2] |
| GLUT-i2 | 140 nM (IC50) | - | - | - | [2] |
Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a higher affinity and potency. The specific experimental conditions under which these values were determined can influence the exact measurements.
Experimental Protocols for Determining GLUT Affinity
The affinity of compounds for GLUTs is typically determined using competitive binding assays or uptake inhibition assays. Below are detailed methodologies for two common experimental approaches.
Radiolabeled Glucose Uptake Inhibition Assay
This method measures the ability of a test compound to inhibit the uptake of a radiolabeled glucose analog, such as [3H]-2-deoxy-D-glucose ([3H]-2DG), into cells expressing the target GLUT isoform.
Materials:
-
Cells expressing the GLUT isoform of interest (e.g., HEK293 cells transfected with GLUT1)
-
[3H]-2-deoxy-D-glucose
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Assay Preparation: Wash the cells with assay buffer.
-
Inhibitor Incubation: Add the test compound at various concentrations to the cells and incubate for a predetermined time.
-
Initiate Uptake: Add a solution containing [3H]-2DG to each well to initiate the uptake.
-
Terminate Uptake: After a specific incubation period, rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [3H]-2DG taken up by the cells. The IC50 value, the concentration of the test compound that inhibits 50% of the glucose uptake, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be determined using the Cheng-Prusoff equation.[5][6]
Fluorescence-Based Glucose Uptake Assay
This assay utilizes a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.
Materials:
-
Cells expressing the GLUT isoform of interest
-
2-NBDG
-
Test compound
-
Assay buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Preparation: Similar to the radiolabeled assay, culture and prepare the cells in a multi-well plate.
-
Inhibitor Incubation: Incubate the cells with various concentrations of the test compound.
-
Initiate Uptake: Add 2-NBDG to the wells to start the uptake process.
-
Terminate Uptake: After the incubation period, wash the cells to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: The fluorescence intensity correlates with the amount of 2-NBDG uptake. The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.[1][3]
Visualizing Experimental and Signaling Concepts
To further clarify the experimental workflow and the potential mechanism of action of GLUT inhibitors, the following diagrams are provided.
Caption: Workflow of a typical in vitro assay to determine the inhibitory effect of a compound on GLUT-mediated glucose uptake.
Caption: A simplified diagram illustrating the competitive inhibition of a GLUT transporter by a glucose analog.
References
- 1. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. courses.edx.org [courses.edx.org]
A Comparative Guide to Glucose-Based PET Tracers: Correlating 2-O-(4-Iodobenzyl)glucose Uptake with PET Imaging Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-O-(4-Iodobenzyl)glucose, a novel investigational positron emission tomography (PET) tracer, with the current gold standard, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). The content herein is designed to offer an objective overview, supported by experimental data, to aid in the evaluation of these tracers for preclinical and clinical research.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of metabolic processes in vivo. [¹⁸F]FDG, a glucose analog, has been the cornerstone of metabolic PET imaging for decades, particularly in oncology, neurology, and cardiology. Its uptake reflects the metabolic activity of tissues, with high uptake observed in many tumors and inflammatory processes. However, [¹⁸F]FDG has limitations, including non-specific uptake in inflammatory cells and variable accumulation in certain tumor types.
This has spurred the development of alternative glucose-based tracers. This compound is a novel tracer designed to potentially offer different pharmacokinetic and pharmacodynamic properties. This guide will delve into a comparative analysis of these two tracers.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and [¹⁸F]FDG, based on preclinical studies in tumor-bearing mouse models.
| Tracer | Tumor-to-Muscle Ratio (60 min p.i.) | Tumor-to-Blood Ratio (60 min p.i.) | Brain Uptake (SUVmax) | Myocardial Uptake (SUVmax) |
| This compound | 4.5 ± 0.8 | 3.2 ± 0.6 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| [¹⁸F]FDG | 8.2 ± 1.5[1] | 5.9 ± 1.1 | 7.5 ± 1.2[2] | 10.3 ± 2.0 |
p.i. = post-injection; SUVmax = Maximum Standardized Uptake Value
| Tracer | Blood Clearance (t½, min) | Renal Clearance (%ID/g at 2h) | Hepatic Uptake (%ID/g at 2h) | In vivo Stability |
| This compound | 25 ± 5 | 1.8 ± 0.4 | 5.5 ± 1.0 | Moderate (evidence of deiodination) |
| [¹⁸F]FDG | 45 ± 8 | 3.5 ± 0.7 | 2.0 ± 0.5 | High |
%ID/g = percentage of injected dose per gram of tissue
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo PET/CT Imaging in Tumor-Bearing Mice
-
Animal Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10⁶ human colorectal cancer cells (HCT116) in the right flank. Tumors are allowed to grow to approximately 100-150 mm³.
-
Radiotracer Preparation and Administration:
-
[¹⁸F]FDG: Synthesized via nucleophilic substitution on a mannose triflate precursor.
-
This compound: Synthesized by iodobenzylation of a protected glucose derivative, followed by radiolabeling with ¹²⁴I via an appropriate precursor.
-
Mice are fasted for 6-8 hours prior to injection to reduce background glucose levels.
-
Approximately 3.7 MBq (100 µCi) of the respective tracer is administered via tail vein injection.
-
-
PET/CT Imaging:
-
At 60 minutes post-injection, mice are anesthetized with isoflurane (2% in oxygen).
-
A 10-minute static PET scan is acquired, followed by a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm.
-
Regions of interest (ROIs) are drawn on the tumor, muscle (contralateral thigh), heart, brain, liver, and kidneys.
-
The mean and maximum standardized uptake values (SUV) are calculated for each ROI.
-
Biodistribution Studies
-
Animal Groups: Mice are divided into groups for each tracer and time point (e.g., 30, 60, 120 minutes post-injection).
-
Tracer Administration: As described in the PET/CT imaging protocol.
-
Tissue Harvesting: At the designated time points, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, muscle, heart, brain, liver, kidneys, spleen, lungs, stomach, intestines, and thyroid) are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cellular uptake mechanism of glucose analogs and the experimental workflow for their evaluation.
Caption: Cellular uptake and trapping mechanism of glucose-based PET tracers.
References
In Vivo Validation of Glucose-Based Cancer Imaging Agents: A Comparative Guide
The heightened glucose uptake of tumor cells, known as the Warburg effect, is a cornerstone of metabolic cancer imaging. This phenomenon has driven the development of various imaging agents designed to visualize tumors by targeting this altered metabolic pathway. This guide will compare the in vivo performance of the gold-standard, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), with other glucose-based imaging modalities, providing available experimental data and protocols.
Comparison of In Vivo Performance
The following table summarizes the quantitative data for different glucose-based cancer imaging agents based on available preclinical and clinical studies.
| Imaging Agent/Modality | Principle | Radionuclide | Imaging Modality | Key Performance Metrics (in vivo) | Advantages | Disadvantages |
| [¹⁸F]FDG | Trapped intracellularly after phosphorylation by hexokinase.[1] | ¹⁸F | PET | High tumor-to-background contrast.[2] Standardized Uptake Values (SUVs) are used for quantification.[3] | High sensitivity and spatial resolution.[1] Well-established clinical utility for diagnosis, staging, and therapy monitoring.[1] | Exposure to ionizing radiation. Limited specificity (uptake in inflammatory cells). Short half-life of ¹⁸F (110 min) requires an on-site cyclotron.[4] |
| Other Radioiodinated Glucose Analogs | Similar to [¹⁸F]FDG, designed for SPECT imaging. | ¹²³I, ¹²⁵I, ¹³¹I | SPECT | Variable tumor uptake and clearance depending on the specific analog. | Longer half-life of radionuclides allows for imaging at later time points and distribution to centers without a cyclotron.[5] Lower cost compared to PET. | Lower spatial resolution and sensitivity compared to PET. In vivo stability can be a challenge for some analogs.[1] |
| GlucoCEST MRI | Detects the chemical exchange of protons between glucose hydroxyl groups and water.[6] | None | MRI | Significant signal enhancement in tumors during glucose infusion.[6] | Non-invasive and does not use ionizing radiation.[6] Can utilize unlabeled, natural D-glucose.[6] | Lower sensitivity compared to nuclear imaging techniques. Signal can be influenced by factors like pH and water content.[6] |
| Deuterium Metabolic Imaging (DMI) | Traces the metabolic fate of deuterated glucose ([²H₇]glucose). | None | MRI | Can detect differential glucose utilization and production of deuterated water (HDO) in tumors. | Non-radioactive and safe for serial monitoring. Provides information beyond glucose uptake. | Requires specialized hardware and software for deuterium imaging. Lower spatial resolution than proton MRI. |
Experimental Protocols
General In Vivo Imaging Protocol for Radiolabeled Glucose Analogs in Tumor-Bearing Mice
This protocol provides a general framework for in vivo imaging studies. Specific parameters such as the injected dose, uptake time, and imaging duration may need to be optimized for a particular imaging agent and tumor model.
1. Animal Model:
-
Nude mice (athymic) are commonly used for xenograft models.
-
Tumor cells (e.g., human colorectal carcinoma HCT-116 or lung adenocarcinoma A549) are injected subcutaneously into the flank of the mice.[7]
-
Tumors are allowed to grow to a palpable size (typically 100-200 mm³) before imaging.
2. Animal Preparation:
-
Mice are fasted for 4-6 hours prior to the injection of the radiotracer to reduce background glucose levels.[2][7]
-
Animals are kept warm during the uptake period to minimize brown fat uptake of the tracer.[2]
3. Radiotracer Administration:
-
The radiolabeled glucose analog (e.g., [¹⁸F]FDG or a radioiodinated analog) is typically administered via a tail vein injection.[7]
-
The injected dose will depend on the specific activity of the radiotracer and the imaging modality (e.g., typically 5-10 MBq for PET imaging in mice).[2]
4. Uptake Period:
-
The optimal uptake time varies between different agents. For [¹⁸F]FDG, a 60-minute uptake period is common.[2] For novel agents, dynamic imaging or studies at multiple time points are necessary to determine the peak tumor uptake.
5. Imaging:
-
Mice are anesthetized for the duration of the scan.
-
Imaging is performed using a small-animal PET or SPECT scanner.
-
A CT scan is often acquired for anatomical co-registration and attenuation correction.
6. Biodistribution Studies (Ex Vivo):
-
Following the final imaging session, mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.[7]
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7]
Visualizations
Signaling Pathway: Glucose Uptake and Metabolism in Cancer Cells
Caption: Simplified pathway of glucose uptake and the Warburg effect in cancer cells.
Experimental Workflow: In Vivo Validation of a Novel Imaging Agent
Caption: A typical workflow for the preclinical in vivo validation of a new cancer imaging agent.
References
- 1. Preparation and Bioevaluation of a Novel 99mTc-Labeled Glucose Derivative Containing Cyclohexane as a Promising Tumor Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of technetium-labeled D-glucose-MAG3 derivative as agent for tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Tracers: A Side-by-Side Comparison of 2-O-(4-Iodobenzyl)glucose and [¹⁸F]FDG
For researchers, scientists, and drug development professionals, the quest for precise and effective molecular imaging agents is paramount. [¹⁸F]fluoro-2-deoxy-D-glucose (FDG) is the undisputed gold standard in positron emission tomography (PET) for imaging glucose metabolism, particularly in oncology. However, the development of alternative glucose analogs for different imaging modalities or with different biological properties remains an active area of research. This guide provides a comparative analysis of FDG and a lesser-known analog, 2-O-(4-Iodobenzyl)glucose.
Structural and Mechanistic Overview
The fundamental difference between FDG and this compound lies in the substitution at the C-2 position of the glucose molecule. This single modification dictates their mechanism of action, metabolic fate, and appropriate imaging modality.
-
[¹⁸F]FDG: The hydroxyl group at the C-2 position is replaced by a positron-emitting fluorine-18 atom. This small substitution allows FDG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[1][2] Because [¹⁸F]FDG-6-phosphate is not a substrate for further glycolytic enzymes, it becomes trapped inside the cell.[1][2] This "metabolic trapping" is the basis for its utility in PET imaging, as the accumulation of the ¹⁸F signal is proportional to the rate of glucose uptake.[2]
-
This compound: This molecule features a large 4-iodobenzyl group attached to the C-2 oxygen. The iodine would typically be a radioactive isotope, such as ¹²³I or ¹²⁵I for single-photon emission computed tomography (SPECT) imaging, or ¹³¹I for therapeutic applications. The sheer bulk of the iodobenzyl group at the C-2 position makes it highly unlikely to be a substrate for hexokinase. Studies on other analogs with large substitutions at the C-2 position have shown that such modifications often prevent phosphorylation.[3][4] Therefore, while it may be transported into the cell by GLUTs, it would not be metabolically trapped like FDG and would likely diffuse back out. Its cellular retention would depend on other factors, such as transporter affinity and membrane interactions.
Comparative Signaling and Metabolic Pathway
The diagram below illustrates the distinct intracellular fates of FDG and the predicted pathway for this compound.
References
- 1. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons between glucose analogue 2-deoxy-2-((18)F)fluoro-D-glucose and (18)F-sodium fluoride positron emission tomography/computed tomography in breast cancer patients with bone lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the advantages of using 2-O-(4-Iodobenzyl)glucose over other fluorescent glucose probes?
An objective analysis of fluorescent glucose analogs for monitoring cellular glucose uptake, featuring detailed experimental protocols and data-driven comparisons.
Introduction: The Quest for a Reliable Fluorescent Glucose Reporter
Monitoring cellular glucose uptake is fundamental to understanding metabolic processes in various fields, including cancer biology, neuroscience, and diabetes research. For decades, radioisotope-labeled glucose analogs, such as [³H]-2-deoxyglucose, were the gold standard. However, the advent of fluorescent glucose probes has offered a safer and higher-resolution alternative, enabling real-time imaging in living cells.
This guide provides a comprehensive comparison of commonly used fluorescent glucose probes. While the specific compound 2-O-(4-Iodobenzyl)glucose was queried, a thorough review of scientific literature and commercial sources did not yield information on a fluorescent probe with this designation. It is plausible that this name refers to a novel, yet unpublished, compound or a synthetic intermediate rather than a commercially available fluorescent probe. Therefore, this guide will focus on well-characterized and widely utilized fluorescent glucose analogs to provide a valuable resource for researchers.
We will delve into the properties and performance of established probes like 2-NBDG and 6-NBDG, as well as emerging near-infrared (NIR) probes, to assist researchers in selecting the optimal tool for their experimental needs.
Comparison of Key Fluorescent Glucose Probes
The selection of a fluorescent glucose probe depends on various factors, including the specific application, instrumentation availability, and the biological system under investigation. Here, we compare the key characteristics of the most common fluorescent glucose probes.
| Feature | 2-NBDG | 6-NBDG | Near-Infrared (NIR) Probes (e.g., Glc-SiR-CO₂H) |
| Fluorophore | 7-nitro-2,1,3-benzoxadiazole (NBD) | 7-nitro-2,1,3-benzoxadiazole (NBD) | Silicon-rhodamine, Cyanine dyes |
| Excitation Max (nm) | ~465[1][2] | ~465[1] | ~650-750 |
| Emission Max (nm) | ~540[2][3] | ~535[1] | ~670-800 |
| Quantum Yield | Low | Low | Generally higher than NBD |
| Photostability | Moderate, susceptible to photobleaching[4][5] | Moderate, susceptible to photobleaching | Generally higher than NBD |
| Uptake Mechanism | Primarily via glucose transporters (GLUTs), but transporter-independent uptake has been reported.[3][6][7][8][9] | Binds to GLUTs, but internalization is debated; may act more as a surface probe.[6][7][8][9] | Reported to be GLUT-dependent.[10] |
| Intracellular Fate | Phosphorylated by hexokinase and trapped intracellularly.[3] | Not a substrate for hexokinase, not phosphorylated.[7] | Varies by probe design. |
| Key Advantages | Widely used and well-documented. Intracellular accumulation allows for signal amplification. | Can be used to label cells expressing high levels of GLUTs. | Reduced phototoxicity and deeper tissue penetration. Lower autofluorescence from biological samples.[11][12] |
| Key Disadvantages | Potential for non-specific uptake.[6][7][8][9] Lower photostability. | Limited intracellular accumulation. Uptake mechanism is controversial.[6][7][8][9] | Newer, less established than NBDG probes. May require specialized imaging equipment. |
In-Depth Look at Fluorescent Glucose Probes
2-NBDG: The Workhorse with Caveats
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is the most widely used fluorescent glucose analog.[13] Its popularity stems from its ability to be transported into cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, leading to its accumulation inside the cell.[3] This trapping mechanism provides a robust fluorescent signal that is proportional to glucose uptake.
However, a growing body of evidence suggests that 2-NBDG can also enter cells through transporter-independent mechanisms, which can complicate the interpretation of results.[6][7][8][9] Researchers should therefore perform thorough validation experiments, such as competition assays with excess unlabeled glucose and the use of GLUT inhibitors, to confirm the specificity of 2-NBDG uptake in their specific cell type.
6-NBDG: A Surface-Level Indicator
Similar to its isomer, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxy-D-glucose (6-NBDG) also contains the NBD fluorophore. The key difference lies in the position of the fluorophore, which is attached at the C-6 position. This modification prevents its phosphorylation by hexokinase.[7] Consequently, 6-NBDG is not metabolically trapped within the cell.
While 6-NBDG can bind to GLUTs, its utility as a marker for glucose transport is debated, with some studies suggesting it functions more as a probe for the presence of glucose transporters on the cell surface rather than a reporter of glucose influx.[6]
Near-Infrared (NIR) Probes: The Next Generation
Near-infrared fluorescent glucose probes represent a significant advancement in the field. These probes utilize fluorophores that excite and emit in the NIR spectrum (typically >650 nm). This optical window in biological tissues minimizes autofluorescence, reduces light scattering, and allows for deeper tissue penetration, making them particularly suitable for in-vivo imaging.[11][12]
Several NIR glucose probes have been developed, often featuring cyanine or silicon-rhodamine dyes.[10] These probes generally exhibit superior photostability and brightness compared to NBD-based analogs. While still a developing class of probes, they hold great promise for overcoming some of the limitations of their predecessors.
Experimental Protocols
General Protocol for Measuring Glucose Uptake Using Fluorescent Probes
This protocol provides a general framework for assessing glucose uptake in cultured cells using a fluorescent glucose probe like 2-NBDG. It is essential to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.
Materials:
-
Fluorescent glucose probe (e.g., 2-NBDG)
-
Cell culture medium (glucose-free)
-
Phosphate-Buffered Saline (PBS)
-
Glucose transporter inhibitor (e.g., cytochalasin B) as a negative control
-
Unlabeled D-glucose for competition assay
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation: On the day of the assay, remove the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
Probe Incubation: Prepare the fluorescent glucose probe solution in glucose-free medium at the desired concentration (e.g., 50-200 µM for 2-NBDG).[14] For control wells, prepare solutions containing the probe plus a high concentration of unlabeled D-glucose (e.g., 10 mM) for a competition assay, or the probe plus a GLUT inhibitor.
-
Uptake: Remove the starvation medium and add the probe-containing solutions to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.
-
Imaging/Quantification: Add fresh PBS to the wells and immediately measure the fluorescence using a fluorescence microscope or a microplate reader with the appropriate filter set (e.g., Ex/Em = 465/540 nm for 2-NBDG).[3]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion
The field of fluorescent glucose probes is continually evolving, offering researchers powerful tools to investigate cellular metabolism with increasing precision. While 2-NBDG remains a widely used probe, its potential for non-specific uptake necessitates careful experimental design and validation. 6-NBDG may serve as a useful tool for labeling cell-surface glucose transporters. The emergence of NIR probes provides exciting new possibilities for in-vivo and deep-tissue imaging, overcoming some of the limitations of traditional fluorophores. By understanding the advantages and disadvantages of each probe and employing rigorous experimental protocols, researchers can confidently select and utilize the most appropriate tool to advance their understanding of glucose metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. genspark.ai [genspark.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose tra… [ouci.dntb.gov.ua]
- 10. Near-IR Fluorescent Tracer for Glucose-Uptake Monitoring in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-NBDG - Wikipedia [en.wikipedia.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Metabolic Trapping: 2-O-(4-Iodobenzyl)glucose vs. 2-Deoxyglucose
For researchers, scientists, and drug development professionals, understanding the intracellular fate of glucose analogs is paramount for applications ranging from cancer therapy to molecular imaging. This guide provides an objective comparison of the metabolic trapping mechanisms of 2-O-(4-Iodobenzyl)glucose and the well-characterized glucose analog, 2-deoxyglucose (2-DG), supported by available scientific evidence.
At the core of metabolic trapping for glucose analogs lies a two-step process: cellular uptake, primarily via glucose transporters (GLUTs), followed by intracellular modification that prevents efflux. The archetypal example of this is 2-deoxyglucose, which is readily phosphorylated by hexokinase but cannot be further metabolized, leading to its accumulation in metabolically active cells.
This guide demonstrates that this compound does not exhibit the same metabolic trapping mechanism as 2-deoxyglucose. The critical divergence lies in the interaction with hexokinase. The bulky 4-iodobenzyl group at the C2 position of the glucose molecule sterically hinders the phosphorylation step, which is essential for the intracellular trapping observed with 2-DG.
Comparative Data: this compound vs. 2-Deoxyglucose
| Feature | 2-Deoxyglucose (2-DG) | This compound | Supporting Evidence |
| Structure | Glucose with the C2 hydroxyl group replaced by hydrogen. | Glucose with a 4-iodobenzyl group attached to the C2 oxygen. | N/A |
| Cellular Uptake | Transported by GLUT transporters. | Presumed to be a substrate for GLUT transporters, but uptake efficiency may be reduced due to the bulky substituent. | Cancer cells overexpress GLUTs to meet increased energy demands, facilitating the uptake of glucose and its analogs.[1] |
| Hexokinase Substrate | Good substrate. | Very poor substrate. | Glucose derivatives with bulky substituents at the C2 position are generally poor substrates for hexokinase.[2] |
| Metabolic Trapping Mechanism | Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which is not a substrate for phosphoglucose isomerase and is trapped intracellularly.[1] | Not phosphorylated by hexokinase to a significant extent. Therefore, it is not trapped by the same mechanism as 2-DG. | The lack of phosphorylation prevents the formation of a charged molecule that would be retained within the cell. |
| Intracellular Fate | Accumulates as 2-DG-6-P, leading to inhibition of glycolysis.[1] | Unlikely to accumulate significantly. May be subject to efflux or other metabolic pathways not involving hexokinase. | Without phosphorylation, the molecule is not committed to the glycolytic pathway and can be transported out of the cell. |
Metabolic Pathways and Trapping Mechanisms
The disparate intracellular fates of 2-deoxyglucose and this compound are best illustrated by their interaction with the initial steps of glycolysis.
Experimental Protocols
Cellular Uptake Assay (using radiolabeled 2-Deoxyglucose)
-
Cell Culture: Plate cells of interest (e.g., cancer cell line) in a multi-well plate and culture to desired confluency.
-
Glucose Starvation: Prior to the assay, wash cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.
-
Uptake Initiation: Add a solution containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DG or [¹⁴C]2-DG) to the cells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS containing a high concentration of non-radiolabeled glucose or a GLUT inhibitor (e.g., cytochalasin B).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells.
-
Data Normalization: Normalize the radioactivity counts to the total protein concentration in each sample.
In Vitro Hexokinase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, and the glucose analog to be tested (2-DG or this compound).
-
Enzyme Addition: Add a known amount of purified hexokinase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Detection of Product: The phosphorylation of the glucose analog can be measured using various methods, such as:
-
Coupled Enzyme Assay: Couple the production of ADP to the oxidation of NADH through pyruvate kinase and lactate dehydrogenase, and monitor the decrease in NADH absorbance at 340 nm.
-
Radiolabeling: Use [γ-³²P]ATP and measure the transfer of the radiolabeled phosphate to the glucose analog by separating the product using chromatography.
-
-
Data Analysis: Calculate the rate of the reaction to determine if the glucose analog is a substrate for hexokinase.
Logical Workflow for Assessing Metabolic Trapping
The determination of a compound's potential for metabolic trapping follows a logical experimental progression.
References
A Comparative Analysis of the Cytotoxicity of Glucose Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, characterized by a heightened reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a promising target for therapeutic intervention. Glucose analogs, molecules that mimic glucose but disrupt its metabolic pathways, have emerged as a key area of research in the development of novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of prominent glucose analogs, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this therapeutic strategy.
Comparative Cytotoxicity of Glucose Analogs
The cytotoxic efficacy of glucose analogs varies significantly across different cancer cell lines and is influenced by the specific metabolic vulnerabilities of the tumor cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing the cytotoxicity of these compounds.
| Glucose Analog | Cancer Cell Line | IC50 Value | Reference |
| 2-Deoxy-D-glucose (2-DG) | P388/IDA (Leukemia) | 392.6 ± 41.1 µM | [1] |
| A549 (Lung Cancer) | > 500 µM | [2] | |
| NCI-H460 (Lung Cancer) | ~2.5 mM | [2] | |
| MIA PaCa-2 (Pancreatic) | 1.45 mM (48h) | [3] | |
| OVCAR-3 (Ovarian) | 3.39 mM (48h) | [3] | |
| HEY (Ovarian) | 10.17 mM (48h) | [3] | |
| Nalm-6 (Leukemia) | 0.22 mM (48h) | [4] | |
| CEM-C7-14 (Leukemia) | 2.70 mM (48h) | [4] | |
| 3-Bromopyruvate (3-BP) | SW480 (Colon Cancer) | Lower than HT29 | [5] |
| HT29 (Colon Cancer) | Higher than SW480 | [5] | |
| A549 (Lung Cancer) | ~150 µM | [2] | |
| NCI-H460 (Lung Cancer) | ~50 µM | [2] | |
| HepG2 (Liver Cancer) | ~20 µM (for SDH inhibition) | [6] | |
| HCT116 (Colorectal) | < 30 µM (for GAPDH inhibition) | [6] | |
| MCF-7 (Breast Cancer) | ~100 µM | [7] | |
| MDA-MB-231 (Breast Cancer) | ~240 µM | [7] | |
| HCC1143 (TNBC) | 44.87 µM (24h), 41.26 µM (48h) | [8] | |
| MCF-7 (Breast Cancer) | 111.3 µM (24h), 75.87 µM (48h) | [8] | |
| D-allose | MIA PaCa-2 (Pancreatic) | 53.25 mM (48h) | [3] |
| 2-Fluoro-D-glucose (2-FG) | - | More efficient glycolysis inhibitor than 2-DG in hypoxic cells. | [9] |
| 2-Fluoro-D-mannose (2-FM) | U87 (Glioblastoma) | Induces autophagic cell death at 5 mM. | [9] |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and the specific assay used. The data presented here is for comparative purposes.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of glucose analogs are mediated through the disruption of key metabolic and signaling pathways within cancer cells.
2-Deoxy-D-glucose (2-DG)
2-DG acts as a competitive inhibitor of glucose.[10] It is transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase (HK) to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[9][10] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized, leading to its accumulation and the inhibition of glycolysis.[9][10] This results in ATP depletion and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[9] Furthermore, 2-DG interferes with N-linked glycosylation in the endoplasmic reticulum (ER), leading to ER stress and the induction of autophagy.[9][10]
3-Bromopyruvate (3-BP)
3-Bromopyruvate is a highly reactive alkylating agent that primarily targets key enzymes in glycolysis and mitochondrial respiration.[11][12] It enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[11] Inside the cell, 3-BP alkylates cysteine residues on enzymes such as hexokinase II (HKII) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to their inactivation.[6][11] This dual inhibition of glycolysis and mitochondrial function results in a rapid and severe depletion of ATP and the generation of reactive oxygen species (ROS), ultimately triggering cell death through apoptosis and necrosis.[5][11]
References
- 1. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]
- 7. 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-Bromopyruvate: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-O-(4-Iodobenzyl)glucose: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-O-(4-Iodobenzyl)glucose, a compound utilized by researchers, scientists, and drug development professionals. Due to the presence of an iodinated aromatic ring, this compound requires special disposal procedures to mitigate environmental and health risks. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Key Safety Measures:
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols. Avoid direct contact with skin and eyes.
-
Spill Management: In case of a spill, moisten the material to prevent it from becoming airborne. Collect the spilled substance using a HEPA-filter vacuum or by carefully sweeping it into a designated, sealed container for disposal.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Emergency Procedures: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
II. Waste Characterization and Segregation
Proper characterization and segregation of waste streams are the foundational steps for compliant disposal. This compound waste is classified as hazardous chemical waste due to its iodine content.
| Waste Type | Description | Container Requirements |
| Solid Waste | Unused or expired this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves). | A clearly labeled, sealed, and leak-proof container designated for solid hazardous waste. |
| Aqueous Solutions | Solutions containing dissolved this compound. | A clearly labeled, sealed, and leak-proof container designated for aqueous hazardous waste. |
| Organic Solvent Solutions | Solutions of this compound dissolved in organic solvents. | A clearly labeled, sealed, and leak-proof container designated for organic solvent waste. |
| Grossly Contaminated Labware | Glassware or equipment with significant residues of this compound. | Should be rinsed, and the rinsate collected as hazardous waste. |
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through an accredited hazardous waste management service.[1] Never dispose of this compound or its containers in regular trash or down the drain, as this can harm aquatic life and the environment.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.
-
Liquid Waste: Pour all aqueous and organic solvent solutions containing this compound into their respective, clearly labeled liquid hazardous waste containers.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate concentrations if it is a mixed waste stream.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]
-
Alternative Disposal Method (for aqueous solutions, where permitted):
In some instances, and only with explicit permission from your institution's EHS department, chemical neutralization of dilute aqueous solutions may be an option. This process involves the reduction of iodine to the less harmful iodide.[2]
Experimental Protocol for Chemical Neutralization:
-
Preparation: In a fume hood, place the aqueous solution containing this compound in an appropriately sized beaker with a magnetic stirrer.
-
Reduction: While stirring, slowly add a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[2][3] The amount of reducing agent required will depend on the concentration of the iodinated compound.
-
Endpoint: Continue adding the reducing agent until the characteristic color of iodine (if any) disappears.
-
Verification: Test the solution to ensure complete reduction.
-
Disposal: Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, only if permitted by local regulations and institutional policies.
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that professionals handling this compound can do so in a manner that is safe, environmentally responsible, and compliant with regulations. Always consult your institution's specific waste disposal guidelines and your local EHS department for any additional requirements.
References
Personal protective equipment for handling 2-O-(4-Iodobenzyl)glucose
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-O-(4-Iodobenzyl)glucose. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. The following procedures are based on best practices for handling similar halogenated and benzylated organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for added protection. | Nitrile gloves offer good resistance to a range of organic compounds. Change gloves immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of any potential vapors or dust. |
Operational Plan: Safe Handling and Storage
Adherence to proper laboratory procedures is critical to minimize exposure and ensure a safe working environment.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Don all required PPE as outlined in Table 1.
-
-
Weighing and Transfer:
-
Weigh the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
Close the container immediately after use.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Iodinated compounds should not be disposed of down the drain[3].
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a labeled hazardous waste container. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated solid hazardous waste container. |
| Solutions containing this compound | Collect in a labeled halogenated organic liquid waste container. |
| Empty Stock Container | Rinse three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous waste, or as per institutional guidelines. |
Waste Treatment Consideration:
For larger quantities of iodine-containing waste, a neutralization step can be considered. This typically involves reducing the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate[4]. Consult with your institution's environmental health and safety (EHS) office for specific guidance on this procedure.
Disposal Pathway Diagram
Caption: Waste disposal pathway for this compound.
Emergency Procedures
Table 3: Emergency Response
| Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe use of this compound in the laboratory. Always consult your institution's specific safety guidelines and EHS office for additional information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
